5-Bromopyrimidine-2-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromopyrimidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANMMCVKKMRRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652845 | |
| Record name | 5-Bromopyrimidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-60-4 | |
| Record name | 5-Bromopyrimidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromopyrimidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopyrimidine-2-carboxamide is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of a diverse range of therapeutic agents. The strategic placement of the bromine atom and the carboxamide group on the pyrimidine scaffold allows for versatile downstream functionalization, making it a sought-after intermediate in drug discovery. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed insights into the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The presented methodologies are designed to be robust and scalable, catering to the needs of both academic research and industrial drug development.
Introduction: The Significance of this compound in Medicinal Chemistry
The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. The introduction of a bromine atom at the 5-position and a carboxamide at the 2-position of the pyrimidine ring creates a molecule with significant potential for chemical modification. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl and heteroaryl substituents.[1] Concurrently, the carboxamide group can participate in hydrogen bonding interactions with biological targets and can be further modified, offering another avenue for structure-activity relationship (SAR) studies.[1] These features make this compound a valuable intermediate in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic candidates.
This guide will explore two principal and scientifically validated pathways for the synthesis of this compound, providing the necessary detail for their practical implementation.
Synthetic Pathways to this compound
Two primary synthetic routes have been established for the efficient preparation of this compound. The first pathway commences with the readily available 2-aminopyrimidine, involving a bromination step followed by a Sandmeyer reaction and subsequent hydrolysis. The second, and often more direct, route involves the synthesis of 5-bromopyrimidine-2-carboxylic acid as a key intermediate, which is then converted to the target carboxamide.
Pathway 1: Synthesis from 2-Aminopyrimidine
This pathway is a multi-step sequence that leverages the reactivity of 2-aminopyrimidine. The key transformations include the regioselective bromination of the pyrimidine ring, followed by the conversion of the 2-amino group to a carboxamide via a nitrile intermediate.
A [label="2-Aminopyrimidine"]; B [label="2-Amino-5-bromopyrimidine"]; C [label="5-Bromo-2-diazoniumpyrimidine Salt"]; D [label="2-Cyano-5-bromopyrimidine"]; E [label="this compound"];
A -> B [label="NBS, Acetonitrile"]; B -> C [label="NaNO2, H+"]; C -> D [label="CuCN (Sandmeyer Reaction)"]; D -> E [label="Hydrolysis (H2O2, base or acid)"]; }
Caption: Pathway 1: Synthesis of this compound from 2-Aminopyrimidine.2.1.1. Step 1: Synthesis of 2-Amino-5-bromopyrimidine
The initial step involves the electrophilic bromination of 2-aminopyrimidine. The amino group at the 2-position is an activating group, directing the bromination to the electron-rich 5-position of the pyrimidine ring. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.
Experimental Protocol: Bromination of 2-Aminopyrimidine [2]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile.
-
Reagent Addition: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight, protecting it from light.
-
Work-up and Purification: Remove the solvent under reduced pressure. Wash the resulting solid with water, filter, and dry under vacuum to yield 2-amino-5-bromopyrimidine.
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyrimidine | [2] |
| Reagent | N-Bromosuccinimide (NBS) | [2] |
| Solvent | Acetonitrile | [2] |
| Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | Overnight | [2] |
| Yield | ~97% | [2] |
2.1.2. Step 2: Sandmeyer Reaction to 2-Cyano-5-bromopyrimidine
The Sandmeyer reaction is a classic and powerful method for the conversion of an aromatic amino group into a variety of functionalities, including a cyano group.[3] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically with copper(I) cyanide as a catalyst.[3][4]
Conceptual Protocol: Sandmeyer Cyanation of 2-Amino-5-bromopyrimidine
-
Diazotization: Dissolve 2-amino-5-bromopyrimidine (1.0 eq) in an aqueous acidic solution (e.g., H2SO4 or HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO2) (1.1 eq) dropwise, maintaining the low temperature to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by chromatography or recrystallization to obtain 2-cyano-5-bromopyrimidine.
2.1.3. Step 3: Hydrolysis of 2-Cyano-5-bromopyrimidine to this compound
The final step in this pathway is the hydrolysis of the nitrile group to a carboxamide. This transformation can be achieved under either acidic or basic conditions. A common method involves the use of hydrogen peroxide in a basic medium, which often provides high yields of the primary amide with minimal formation of the corresponding carboxylic acid.
Conceptual Protocol: Hydrolysis of 2-Cyano-5-bromopyrimidine
-
Reaction Setup: Dissolve 2-cyano-5-bromopyrimidine (1.0 eq) in a suitable solvent such as DMSO or a mixture of alcohol and water.
-
Reagent Addition: Add a base (e.g., potassium carbonate or sodium hydroxide) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by recrystallization or column chromatography to yield this compound.
Pathway 2: Synthesis via 5-Bromopyrimidine-2-carboxylic Acid
This pathway offers a more convergent approach, where the key intermediate, 5-bromopyrimidine-2-carboxylic acid, is first synthesized and then converted to the desired carboxamide in the final step. The amidation of a carboxylic acid is a well-established and generally high-yielding reaction.
F [label="5-Bromopyrimidine"]; G [label="5-Bromopyrimidine-2-carboxylic Acid"]; H [label="this compound"];
F -> G [label="Oxidation of a 2-substituent or other methods"]; G -> H [label="Amidation (e.g., SOCl2, NH3 or coupling agents)"]; }
Caption: Pathway 2: Synthesis of this compound via a Carboxylic Acid Intermediate.2.2.1. Synthesis of 5-Bromopyrimidine-2-carboxylic Acid
There are several methods to prepare 5-bromopyrimidine-2-carboxylic acid. One common approach involves the oxidation of a suitable precursor, such as 2-methyl-5-bromopyrimidine. Another route could involve the hydrolysis of 5-bromopyrimidine-2-carbonitrile, which can be synthesized from 2-chloro-5-bromopyrimidine. A direct synthesis from acyclic precursors like mucobromic acid has also been reported, though yields can be variable.[5]
2.2.2. Step 2: Amidation of 5-Bromopyrimidine-2-carboxylic Acid
The conversion of a carboxylic acid to a primary carboxamide is a fundamental transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia. Alternatively, various peptide coupling reagents can be employed for a direct one-pot amidation.
Experimental Protocol: Amidation of 5-Bromopyrimidine-2-carboxylic Acid
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Acyl Chloride Formation: In a round-bottom flask, suspend 5-bromopyrimidine-2-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene. Add thionyl chloride (SOCl2) (2-3 eq) and a catalytic amount of DMF. Reflux the mixture until the solid dissolves and the reaction is complete (monitored by the cessation of gas evolution).
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Amidation: Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude acyl chloride in a dry, inert solvent (e.g., THF or dioxane) and add it dropwise to a cooled (0 °C) solution of concentrated aqueous ammonia or a solution of ammonia in an organic solvent.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.
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Work-up and Purification: Remove the solvent under reduced pressure. Add water to the residue and collect the precipitated solid by filtration. Wash the solid with water and dry to afford this compound.
| Parameter | Value | Reference |
| Starting Material | 5-Bromopyrimidine-2-carboxylic acid | [6][7] |
| Reagents | 1. SOCl2, cat. DMF2. NH3 (aq. or in organic solvent) | [6][7] |
| Solvents | Dichloromethane/Toluene (step 1), THF/Dioxane (step 2) | [6][7] |
| Temperature | Reflux (step 1), 0 °C to Room Temperature (step 2) | [6][7] |
| Reaction Time | Variable | [6][7] |
| Yield | Generally high | [6][7] |
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways. The choice of route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Pathway 1, starting from 2-aminopyrimidine, is a versatile route that involves well-established named reactions. Pathway 2, proceeding through the 5-bromopyrimidine-2-carboxylic acid intermediate, offers a more convergent approach with a generally high-yielding final amidation step. Both pathways provide reliable methods for accessing this important building block for drug discovery and medicinal chemistry. Careful optimization of reaction conditions and purification procedures is crucial for obtaining high yields and purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromopyrimidine-2-carboxamide
This guide provides a detailed exploration of the essential physicochemical properties of 5-Bromopyrimidine-2-carboxamide, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties and the scientific rationale that underpins them.
Introduction and Molecular Identity
This compound is a key synthetic intermediate, valued for the versatile reactivity imparted by its constituent functional groups: the electron-deficient pyrimidine ring, the strategically positioned bromine atom, and the hydrogen-bond-donating carboxamide moiety. These features make it a valuable building block in the design of novel therapeutic agents. The bromine atom, for instance, serves as a convenient handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular diversity. The carboxamide group can participate in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.
A foundational understanding of its physicochemical properties is paramount for its effective application in research and development, influencing everything from reaction conditions and purification strategies to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of its derivatives.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| CAS Number | 38275-60-4 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Formula | C₅H₄BrN₃O | --INVALID-LINK--[1] |
| Molecular Weight | 202.01 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | N/A |
| SMILES | O=C(C1=NC=C(Br)C=N1)N | --INVALID-LINK--[1] |
Core Physicochemical Properties
The physicochemical parameters of a compound govern its behavior in both chemical and biological systems. The following section details the key properties of this compound, including both experimentally derived data for related compounds and predicted values.
Table 2: Summary of Physicochemical Properties
| Property | Value/Description | Notes and Comparative Data |
| Melting Point | Not experimentally determined. Estimated to be in the range of 150-200 °C. | The related 5-bromopyrimidine-2-carboxylic acid has a melting point of 193-198 °C[3]. The corresponding methyl ester melts at 149 °C. The carboxamide is expected to have a relatively high melting point due to its ability to form strong intermolecular hydrogen bonds. |
| Boiling Point | Decomposes before boiling at atmospheric pressure. | Predicted boiling point for the related carboxylic acid is 419.7±37.0 °C[3]. High melting points and the presence of polar functional groups often correlate with high boiling points, though thermal instability can preclude experimental determination. |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like methanol, ethanol, and DMSO. | The structurally similar 5-bromopyrimidine-2-carboxylic acid is described as "slightly soluble in water"[4]. The methyl ester of this acid is soluble in methanol[5][6]. The carboxamide group can both donate and accept hydrogen bonds, which may afford some aqueous solubility, but the overall aromatic and halogenated structure likely limits it. |
| pKa | Not experimentally determined. | The pKa of the related 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is predicted to be 1.31 ± 0.10, indicating a strong carboxylic acid. The amide protons of the carboxamide group are generally weakly acidic, with pKa values typically in the range of 17-18, and are not expected to be significantly acidic under normal aqueous conditions. The pyrimidine nitrogens are basic, but their pKa will be low due to the electron-withdrawing effects of the bromine and carboxamide groups. |
| LogP | 0.338 (Predicted) | --INVALID-LINK--[1] |
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, the determination of physicochemical properties must follow validated and reproducible protocols. This section outlines the standard methodologies for key parameters.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C, whereas impurities will depress and broaden the melting range. The capillary method is a standard and reliable technique.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, powdered this compound is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer or digital temperature sensor.
-
Rapid Preliminary Measurement: A rapid heating rate is initially used to determine an approximate melting point. This saves time in the subsequent, more precise measurements.
-
Accurate Determination: A fresh sample is heated at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
Solubility Profiling
Determining the solubility of a compound in various solvents is crucial for its synthesis, purification, and formulation. A qualitative approach can quickly establish suitable solvent systems, while quantitative methods provide precise data.
Methodology: Qualitative and Semi-Quantitative Solubility Determination
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
-
Qualitative Assessment: To a test tube containing a small, pre-weighed amount of this compound (e.g., 1-5 mg), the solvent is added dropwise with agitation. The visual dissolution of the solid indicates solubility.
-
Semi-Quantitative Assessment: A known mass of the compound is placed in a vial, and a known volume of the solvent is added incrementally until the solid completely dissolves. This allows for an estimation of solubility in terms of mg/mL. The process can be aided by sonication or gentle heating, which should be noted.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure of a compound.
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum for this compound:
-
Pyrimidine Protons: Two signals are expected in the aromatic region. Due to the electron-withdrawing nature of the nitrogen atoms, the bromine, and the carboxamide group, these protons will be significantly deshielded, likely appearing as singlets or doublets (depending on coupling constants) between δ 8.5 and 9.5 ppm. The proton at position 4 and the proton at position 6 will have distinct chemical shifts.
-
Amide Protons (-CONH₂): Two broad singlets are expected for the amide protons, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but typically appear between δ 7.0 and 8.5 ppm.
Predicted ¹³C NMR Spectrum for this compound:
-
Pyrimidine Carbons: Three distinct signals are expected for the pyrimidine ring carbons. The carbon bearing the bromine (C5) will be influenced by the halogen's electronegativity and heavy atom effect. The carbon of the carboxamide group (C2) and the other two ring carbons (C4 and C6) will also have characteristic chemical shifts, likely in the range of δ 120-160 ppm.
-
Carboxamide Carbonyl Carbon: A signal for the carbonyl carbon is expected in the downfield region of the spectrum, typically between δ 160 and 170 ppm.
Methodology: Acquiring NMR Spectra
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Spectrometer Setup: The sample is placed in the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
Data Acquisition: The appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) are set, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (δ 0.00 ppm).
3.3.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorptions for this compound:
-
N-H Stretching: Two medium to sharp bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
-
C=O Stretching (Amide I): A strong, sharp absorption band around 1680-1650 cm⁻¹.
-
N-H Bending (Amide II): A medium to strong absorption band around 1640-1590 cm⁻¹.
-
C=N and C=C Stretching: Aromatic ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region.
-
C-Br Stretching: A weak to medium absorption in the fingerprint region, typically below 800 cm⁻¹.
3.3.3 Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum for this compound:
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 201 and 203 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.
-
Fragmentation: Common fragmentation pathways may include the loss of the amide group (-NH₂) to give a fragment at m/z 185/187, and the loss of the entire carboxamide group (-CONH₂) to give a fragment at m/z 157/159.
Conclusion
References
- 1. chemscene.com [chemscene.com]
- 2. parchem.com [parchem.com]
- 3. 5-BROMOPYRIMIDINE-2-CARBOXYLIC ACID CAS#: 37131-87-6 [m.chemicalbook.com]
- 4. Methyl-5-bromo-2 pyrimidine carboxylate|lookchem [lookchem.com]
- 5. 89581-38-4 CAS MSDS (Methyl-5-bromo-2 pyrimidine carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
5-Bromopyrimidine-2-carboxamide CAS number 38275-60-4
An In-Depth Technical Guide to 5-Bromopyrimidine-2-carboxamide (CAS 38275-60-4): A Cornerstone Building Block for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthetic utility and its strategic role in constructing complex, biologically active molecules.
Introduction: The Strategic Value of a Bifunctional Heterocycle
This compound is a strategically designed heterocyclic compound. Its core, the pyrimidine ring, is a privileged scaffold in medicinal chemistry, forming the backbone of essential nucleic acids (DNA and RNA) and numerous FDA-approved drugs.[1][2] The true synthetic power of this molecule, however, lies in its dual functionalization. The bromine atom at the 5-position and the carboxamide group at the 2-position serve as versatile chemical handles, allowing for precise, stepwise modifications. This bifunctionality enables chemists to explore vast chemical space and optimize structure-activity relationships (SAR) during the drug discovery process.[3]
The pyrimidine nucleus itself is associated with a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5][6][7] By using this compound as a starting material, researchers can leverage this inherent biological relevance while introducing novel functionalities to target specific disease pathways.
Core Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application.
Physicochemical Properties
The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 38275-60-4 | [8] |
| Molecular Formula | C₅H₄BrN₃O | [8] |
| Molecular Weight | 202.01 g/mol | [8] |
| Purity | ≥97% (Typical) | [8] |
| Appearance | Solid / Powder | |
| SMILES | O=C(C1=NC=C(Br)C=N1)N | [8] |
| Topological Polar Surface Area (TPSA) | 68.87 Ų | [8] |
| LogP | 0.338 | [8] |
Spectroscopic Signature
Spectroscopic analysis is essential for structure verification and reaction monitoring.[9] While specific spectra are proprietary, the expected characteristics based on the molecule's structure are as follows:
-
¹H NMR (Proton NMR): The spectrum would be expected to show distinct signals for the two aromatic protons on the pyrimidine ring and the two protons of the primary amide (-NH₂). The aromatic protons would appear as doublets in the downfield region (typically >8.0 ppm) due to their electron-deficient environment. The amide protons would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
-
¹³C NMR (Carbon NMR): The spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the amide would be the most deshielded, appearing significantly downfield (>160 ppm). The three carbons of the pyrimidine ring would have characteristic shifts, with the carbon bearing the bromine atom being influenced by the halogen's electronegativity and heavy atom effect.
-
FT-IR (Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups.[10] Key expected absorptions include:
-
N-H Stretching: A pair of medium-to-strong bands in the 3200-3400 cm⁻¹ region, characteristic of a primary amide.
-
C=O Stretching (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹, confirming the presence of the carbonyl group.
-
N-H Bending (Amide II band): An absorption of variable intensity around 1600-1640 cm⁻¹.
-
C-Br Stretching: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹.
-
-
MS (Mass Spectrometry): Electron Impact (EI-MS) would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom.[10]
Synthesis and Reaction Mechanisms
The synthesis of substituted pyrimidines often involves the cyclization of β-dicarbonyl compounds with amidines, ureas, or guanidines.[5][6] A particularly efficient, one-step method for preparing 5-bromo-2-substituted pyrimidines utilizes 2-bromomalonaldehyde and an appropriate amidine compound.[11]
Workflow: One-Step Synthesis of 5-Bromo-2-Substituted Pyrimidines
This protocol is adapted from a general method for producing this class of compounds, highlighting an efficient route that minimizes steps and cost.[11]
Caption: General workflow for one-step pyrimidine synthesis.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 2-bromomalonaldehyde (1 equivalent) in glacial acetic acid, add 3Å molecular sieves.
-
Heating: Heat the mixture to 80°C with stirring.
-
Amidine Addition: Prepare a separate solution of the desired amidine hydrochloride (1 equivalent) in acetic acid. Add this solution dropwise to the heated 2-bromomalonaldehyde mixture over a period of 30-40 minutes.
-
Cyclization Reaction: After the addition is complete, increase the temperature to 100°C and maintain the reaction for 4-10 hours, monitoring progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Quench by adding water and allow the product to precipitate.
-
Purification: Filter the crude solid. For further purification, the solid can be dissolved in a solvent like dichloromethane (DCM) and washed with a mild aqueous base (e.g., NaOH solution) to remove acidic impurities. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[11]
Causality: The use of a protic acid like acetic acid serves as both a solvent and a catalyst. Molecular sieves are added to remove water formed during the condensation, driving the reaction to completion. The slow, heated addition of the amidine controls the reaction rate and minimizes side product formation.
Chemical Reactivity: A Hub for Derivatization
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups, which can be addressed selectively to build molecular complexity.
References
- 1. scispace.com [scispace.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromopyrimidine-2-carboxylic acid | 37131-87-6 | Benchchem [benchchem.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. chemscene.com [chemscene.com]
- 9. lehigh.edu [lehigh.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Bromopyrimidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5-Bromopyrimidine-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Leveraging structural data from analogous compounds, spectroscopic principles, and established synthetic methodologies, this document offers in-depth insights for researchers engaged in the design and synthesis of novel therapeutic agents. Key sections include a detailed examination of its molecular architecture, conformational analysis of the critical carboxamide moiety, a robust experimental protocol for its synthesis, and a thorough guide to its spectroscopic characterization.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a foundational heterocyclic motif in a vast array of biologically active molecules, including several FDA-approved drugs. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. The carboxamide functional group is also a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonding interactions with biological targets.[1] The strategic combination of a pyrimidine core with a carboxamide substituent at the 2-position and a bromine atom at the 5-position endows this compound (Figure 1) with a unique electronic and steric profile, making it a valuable intermediate for the synthesis of complex molecular architectures.
Figure 1: Molecular Structure of this compound CAS Number: 38275-60-4[2][3][4] Molecular Formula: C₅H₄BrN₃O[2] Molecular Weight: 202.01 g/mol [2]
Caption: 2D representation of this compound.
Molecular Structure and Crystallographic Insights
While a dedicated crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), a comprehensive understanding of its solid-state architecture can be inferred from the crystallographic data of the closely related Pyrimidine-2-carboxamide.[5][6][7]
Bond Lengths, Bond Angles, and Planarity
The pyrimidine ring is expected to be essentially planar. The C-Br bond at the 5-position will introduce a slight distortion to the electron distribution within the ring but is not anticipated to significantly alter its planarity. The bond lengths and angles within the pyrimidine ring will be characteristic of an aromatic heterocyclic system.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is likely to be dominated by a network of intermolecular hydrogen bonds. The amide group provides both a hydrogen bond donor (-NH₂) and an acceptor (C=O), facilitating the formation of robust supramolecular synthons. In the crystal structure of Pyrimidine-2-carboxamide, a centrosymmetric pair of intermolecular N-H···O hydrogen bonds is observed, forming a dimeric motif.[5][6] A similar arrangement is highly probable for the brominated analogue.
Furthermore, π–π stacking interactions between the electron-deficient pyrimidine rings are expected to contribute to the overall stability of the crystal lattice. The presence of the bromine atom may also lead to halogen bonding interactions (Br···N or Br···O), further influencing the crystal packing.
Conformational Analysis: The Orientation of the Carboxamide Group
A key determinant of the biological activity of this compound is the conformation of the carboxamide group relative to the pyrimidine ring. The rotation around the C2-C(amide) bond dictates the spatial orientation of the hydrogen bond donor and acceptor groups.
Based on the crystal structure of Pyrimidine-2-carboxamide, the amide group is twisted with respect to the aromatic ring by approximately 24.9°.[5][6] This non-planar conformation is a result of steric hindrance between the amide group and the nitrogen atom at the 1-position of the pyrimidine ring. A similar twisted conformation is expected for this compound.
Computational studies on related carboxamide-containing heterocycles have shown that the conformational preference is a delicate balance of steric and electronic effects.[8] The presence of the electron-withdrawing bromine atom at the 5-position may subtly influence the electronic character of the pyrimidine ring and, consequently, the rotational barrier around the C2-C(amide) bond.
Synthesis and Purification: An Experimental Protocol
The synthesis of this compound can be readily achieved through the amidation of 5-Bromopyrimidine-2-carboxylic acid. The latter is commercially available or can be synthesized via established literature procedures.
Synthesis Workflow
Caption: A typical synthetic workflow for the preparation of this compound.
Step-by-Step Methodology
Step 1: Activation of the Carboxylic Acid
-
To a stirred suspension of 5-Bromopyrimidine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-Bromopyrimidine-2-carbonyl chloride.
Causality: The conversion of the carboxylic acid to the more reactive acid chloride is necessary to facilitate the subsequent nucleophilic attack by ammonia.
Step 2: Amination
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM.
-
Cool the solution to 0 °C and add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (excess) dropwise with vigorous stirring.
-
Continue stirring at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Causality: The use of excess ammonia drives the reaction to completion and neutralizes the HCl byproduct.
Step 3: Purification
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure this compound as a solid.
Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and Mass Spectrometry).
Spectroscopic Characterization: Elucidating the Structure
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on the analysis of related compounds.[6][9][10][11]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the amide protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.1 | Singlet | 1H | H4 or H6 |
| ~8.9 | Singlet | 1H | H6 or H4 |
| ~8.0-7.5 | Broad Singlet | 2H | -NH₂ |
Note: The exact chemical shifts of the pyrimidine protons (H4 and H6) can be influenced by the solvent and the concentration. The amide protons may appear as two separate broad singlets due to restricted rotation around the C-N bond.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (amide) |
| ~160 | C2 |
| ~158 | C4/C6 |
| ~125 | C5 |
Note: The chemical shift of the carbon bearing the bromine atom (C5) is expected to be significantly upfield compared to the other ring carbons.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 | N-H stretching (amide) |
| ~1680 | C=O stretching (amide I) |
| ~1600 | N-H bending (amide II) |
| ~1550, 1450 | C=C and C=N stretching (pyrimidine ring) |
| ~800-700 | C-Br stretching |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Expected m/z for [M+H]⁺: 202.96 and 204.96
Applications in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of a wide range of biologically active compounds. The bromine atom at the 5-position is particularly useful as it can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) of pyrimidine-based drug candidates. The carboxamide group is crucial for establishing key interactions with biological targets through hydrogen bonding.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, conformation, synthesis, and characterization of this compound. While a definitive crystal structure remains to be reported, a robust model of its structural and conformational properties has been constructed based on data from analogous compounds. The provided experimental protocol offers a reliable method for its synthesis, and the predicted spectroscopic data serves as a valuable reference for its characterization. The strategic placement of the bromo and carboxamide functionalities makes this compound a highly valuable scaffold for the development of novel therapeutics.
References
- 1. 5-Bromopyrimidine-2-carboxylic acid | C5H3BrN2O2 | CID 16462970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-broMo-pyriMidine-2-carboxylic acid aMide(38275-60-4) 1H NMR [m.chemicalbook.com]
- 3. Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Pyrimidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine-2-carboxamide | C5H5N3O | CID 15149799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 37131-87-6|5-Bromopyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 11. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]
Potential biological activities of 5-Bromopyrimidine-2-carboxamide
An In-Depth Technical Guide to the Potential Biological Activities of 5-Bromopyrimidine-2-carboxamide and Its Derivatives
Abstract
The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents and biologically active molecules. When functionalized with a carboxamide group at the 2-position and a bromine atom at the 5-position, the resulting this compound structure presents a unique combination of electronic properties and hydrogen bonding capabilities. This makes it a "privileged scaffold," a versatile building block for developing targeted therapeutics. The bromine atom serves as a key reactive handle for introducing further molecular diversity through cross-coupling reactions, while the pyrimidine-carboxamide core provides a robust framework for interacting with various biological targets. This technical guide explores the synthesized potential of this scaffold, focusing on its demonstrated and extrapolated applications in oncology, virology, and inflammatory diseases, grounded in the activities of its closely related derivatives. We will delve into the mechanisms of action, present detailed experimental protocols for evaluation, and summarize key structure-activity relationship data to provide a comprehensive resource for researchers in drug discovery and development.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The therapeutic potential of this compound is rooted in the distinct chemical properties of its constituent parts. The pyrimidine core is an essential component of nucleobases, rendering its derivatives amenable to interacting with enzymes involved in nucleic acid metabolism and cellular signaling. The carboxamide group is a common pharmacophore that can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets.[1][2]
The strategic placement of a bromine atom at the 5-position is particularly significant. It enhances the molecule's reactivity, providing a site for facile nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[3] This allows for the systematic synthesis of large libraries of derivatives with diverse substituents, which is crucial for optimizing target affinity and pharmacokinetic properties. This synthetic tractability makes this compound an important intermediate in the development of novel therapeutic agents, particularly kinase inhibitors.[3]
Synthesis Strategies for 5-Bromopyrimidine Derivatives
The synthesis of 5-bromopyrimidine compounds can be achieved through various established organic chemistry routes. A common approach involves the one-step reaction of 2-bromomalonaldehyde with an appropriate amidine compound, which is efficient and cost-effective for industrial-scale production.[4] Other methods include the bromination of pyrimidine precursors, such as 2-hydroxypyrimidine, often followed by functionalization at the 2-position.[5]
The diagram below illustrates a generalized workflow for synthesizing diverse this compound derivatives, highlighting the utility of the bromine atom as a synthetic handle.
Caption: Generalized synthetic workflow for this compound derivatives.
Potential Anticancer Activity
The pyrimidine scaffold is a cornerstone of anticancer drug design, and derivatives of this compound are promising candidates in this area, primarily as kinase inhibitors.
Mechanism of Action: Kinase Inhibition
Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. The 5-bromopyrimidine scaffold serves as a core structure for synthesizing inhibitors of key oncogenic kinases such as Casein Kinase 2 (CK2) and Cyclin-Dependent Kinases (CDKs).[3] For instance, derivatives of 5-(2-aminopyrimidin-4-yl)benzene-1,3-diol have shown potent activity against human colorectal cancer cells (HCT116) by targeting CDK-8.[6]
The diagram below depicts a simplified representation of a CDK-mediated cell cycle progression pathway, a common target for pyrimidine-based inhibitors.
Caption: Simplified CDK pathway targeted by pyrimidine-based anticancer agents.
Experimental Protocol: Cell Proliferation (SRB) Assay
The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and cell proliferation, as demonstrated in studies of pyrimidine scaffolds.[6]
Objective: To determine the in vitro antiproliferative activity of this compound derivatives against a human cancer cell line (e.g., HCT116).
Materials:
-
HCT116 human colorectal carcinoma cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Cell Plating: Seed HCT116 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Measurement: Read the absorbance (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value for each compound.
Structure-Activity Relationship (SAR) Data for Pyrimidine Derivatives
The following table summarizes the anticancer activity of various pyrimidine-carboxamide and related derivatives, illustrating the potential of this structural class.
| Compound Class | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Pyrazole-pyrimidine derivatives | MGC-803 (gastric cancer) | Potent inhibition (e.g., compound 8e) | [7] |
| Pyrazole-5-carboxamide derivatives | Telomerase | 1.02 µM (compound 8e) | [7] |
| Pyrimidine-5-carbonitrile derivatives | HCT-116 (colon cancer) | 1.14 - 10.33 µM | [8] |
| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 | 0.53 - 2.41 µM | [8] |
| 5-(2-Amino-6-bromophenyl-pyrimidin-4-yl)benzene-1,3-diol | HCT116 (colon cancer) | Potent activity (compound k8, k14) | [6] |
| 5-Substituted-indole-2-carboxamides | 4 Cancer Cell Lines | 37 nM - 193 nM | [9] |
| 5-Substituted-indole-2-carboxamides | EGFR | 85 nM - 124 nM | [9] |
Potential Antiviral Activity
Pyrimidine derivatives are integral to antiviral therapy, with many approved drugs being nucleoside analogs. The 5-bromo substitution has been shown to be particularly effective in this context.
Mechanism of Action: Viral Enzyme Inhibition
Brominated pyrimidine nucleosides, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BrVUdR), are potent inhibitors of herpes simplex virus (HSV) and varicella-zoster virus (VZV).[10][11] The mechanism relies on their selective phosphorylation by viral thymidine kinase (TK), an enzyme not as active in uninfected host cells. Once converted to their triphosphate form, these analogs act as competitive inhibitors or alternative substrates for viral DNA polymerase, leading to the termination of viral DNA chain elongation and halting replication.[11] While this compound is not a nucleoside itself, its core structure is a key component of these active molecules, suggesting its utility as a precursor or scaffold for novel non-nucleoside antiviral agents.[12]
Experimental Protocol: Plaque Reduction Assay
Objective: To determine the concentration of a test compound required to reduce the number of viral plaques by 50% (IC₅₀).
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for HSV)
-
Virus stock of known titer (e.g., HSV-1)
-
Growth medium and infection medium (low serum)
-
Overlay medium (e.g., medium with carboxymethylcellulose or agar)
-
Test compounds
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed Vero cells into multi-well plates to form a confluent monolayer within 24 hours.
-
Virus Adsorption: Remove the growth medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compound in the overlay medium.
-
Overlay Application: After the adsorption period, remove the viral inoculum and wash the cells gently. Add the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C until distinct plaques are visible (typically 2-3 days for HSV-1). The semi-solid overlay prevents secondary plaque formation.
-
Plaque Visualization: Remove the overlay medium. Fix and stain the cells with a crystal violet solution. Living cells will stain purple, while areas of viral-induced cell death (plaques) will appear as clear zones.
-
Plaque Counting: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Antiviral Activity of Related Brominated Pyrimidines
| Compound | Virus Target | Activity (ID₅₀) | Reference |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BrVUdR) | HSV-1 | 0.06 - 0.22 µM | [10] |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BrVUdR) | Pseudorabies virus (PRV) | 0.02 - 0.23 µM | [10] |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BrVUdR) | HSV-2 | 8 µM | [10] |
| 5-bromo-2'-deoxyuridine (BUdR) phosphate esters | HSV-1 & HSV-2 | Active, similar to parent BUdR | [11] |
Other Potential Therapeutic Applications
The versatility of the pyrimidine-carboxamide scaffold extends beyond oncology and virology.
-
Anti-inflammatory Activity: Pyrimidine-5-carboxamide derivatives have been successfully designed as potent and selective inhibitors of Salt-Inducible Kinases (SIKs).[13] SIKs are key regulators of the inflammatory response, particularly in macrophages. Inhibiting SIKs can up-regulate the anti-inflammatory cytokine IL-10, making these compounds promising candidates for treating inflammatory bowel disease (IBD) and other autoimmune disorders.[13]
-
Antimicrobial and Antiprotozoal Activity: Dihydropyrimidine-5-carboxamide derivatives have been investigated as selective inhibitors of dihydrofolate reductase (DHFR) from Leishmania major, the parasite responsible for leishmaniasis.[14] DHFR is a crucial enzyme in folate metabolism, and its inhibition starves the parasite of essential DNA precursors. The scaffold has also been incorporated into compounds with broad antibacterial and antifungal activity.[6][15][16]
Conclusion and Future Directions
This compound is a high-potential scaffold for modern drug discovery. Its synthetic accessibility, combined with the proven therapeutic relevance of the pyrimidine-carboxamide core, positions it as a valuable starting point for developing novel inhibitors targeting a range of diseases. The bromine atom at the 5-position provides a crucial handle for chemical elaboration, enabling the generation of extensive compound libraries for screening and optimization.
Future research should focus on:
-
Library Synthesis: Leveraging the reactivity of the bromine atom to synthesize and screen large, diverse libraries of 5-substituted-pyrimidine-2-carboxamide derivatives.
-
Target Identification: Employing chemoproteomics and other advanced techniques to identify novel protein targets for this scaffold.
-
Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.
By systematically exploring the chemical space around this privileged core, researchers can unlock its full therapeutic potential, leading to the development of next-generation medicines for cancer, viral infections, and inflammatory diseases.
References
- 1. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 2-Amino-5-bromopyrimidine-4-carboxamide () for sale [vulcanchem.com]
- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 5. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 6. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Efficiency and selectivity of (E)-5-(2-bromovinyl)-2'-deoxyuridine and some other 5-substituted 2'-deoxypyrimidine nucleosides as anti-herpes agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral activity of 5'-PAA and 5'-PFA phosphate esters of 2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Thermal Stability and Degradation of 5-Bromopyrimidine-2-carboxamide
Foreword: Proactive Stability Profiling in Drug Development
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory checkbox but a cornerstone of successful pharmaceutical development. For novel heterocyclic compounds such as 5-Bromopyrimidine-2-carboxamide, a proactive and thorough evaluation of thermal stability and degradation pathways is paramount. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for investigating the stability of this promising pharmaceutical intermediate. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps but a self-validating system for generating reliable and reproducible data.
The Significance of this compound and the Imperative for Stability Assessment
This compound belongs to the pyrimidine class of heterocyclic compounds, which are integral to numerous biological processes and form the backbone of many therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1] The presence of a bromine atom and a carboxamide group on the pyrimidine ring suggests a unique electronic and steric profile, which, while potentially beneficial for its pharmacological activity, also introduces specific vulnerabilities to degradation.
A comprehensive stability profile is crucial for:
-
Informing formulation development: Understanding the degradation triggers allows for the selection of appropriate excipients and manufacturing processes to create a stable drug product.
-
Defining storage conditions and shelf-life: Stability data are the foundation for establishing appropriate storage temperatures, humidity controls, and photoprotection measures, ultimately ensuring the drug's safety and efficacy throughout its lifecycle.[2]
-
Identifying potential impurities: Forced degradation studies are designed to generate potential degradation products that might arise during storage and handling.[3][4] Identifying and characterizing these impurities is a critical regulatory requirement.
-
Ensuring patient safety: Uncontrolled degradation can lead to a loss of potency and the formation of potentially toxic byproducts.
This guide will provide the methodologies to systematically investigate the thermal stability and degradation pathways of this compound.
Strategic Approach to Stability Assessment: A Multi-faceted Investigation
A holistic understanding of the stability of this compound requires a multi-pronged approach, combining thermal analysis techniques with forced degradation studies under various stress conditions. This strategy allows for a comprehensive evaluation of the molecule's intrinsic stability and its susceptibility to environmental factors.
Figure 1: A strategic workflow for the comprehensive stability assessment of this compound.
Thermal Analysis: Unveiling the Intrinsic Solid-State Stability
Thermal analysis techniques provide fundamental information about the physical and chemical changes that occur in a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools.[5][6]
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is ideal for determining the onset of thermal decomposition and identifying the temperature ranges of mass loss.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Heating Rate: A standard heating rate of 10 °C/min is typically employed. Slower or faster rates can be used to investigate the kinetics of decomposition.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature high enough to ensure complete decomposition (e.g., 600 °C).
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, and also under an oxidative atmosphere (e.g., air) to assess its susceptibility to oxidation at elevated temperatures. The flow rate should be consistent (e.g., 20-50 mL/min).
-
-
Data Analysis: The resulting TGA thermogram will plot mass loss (%) against temperature (°C). The onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass are key parameters to be determined.[7]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[8][9]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.
-
Experimental Conditions:
-
Heating Rate: A heating rate of 10 °C/min is standard.
-
Temperature Program:
-
Heat the sample from ambient temperature to a temperature above its expected melting point.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.
-
Reheat the sample to confirm the thermal transitions.
-
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.
-
-
Data Analysis: The DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization). The onset temperature, peak temperature, and enthalpy of transitions are determined from the thermogram.[10]
| Parameter | TGA | DSC |
| Primary Measurement | Mass Change | Heat Flow |
| Key Information | Decomposition Temperatures, Residual Mass | Melting Point, Enthalpy of Fusion, Polymorphism, Glass Transition |
| Typical Sample Size | 5-10 mg | 2-5 mg |
| Atmosphere | Inert or Oxidative | Inert |
Table 1: Comparison of TGA and DSC for the thermal analysis of this compound.
Forced Degradation Studies: Simulating Stress to Predict Stability
Forced degradation, or stress testing, is a critical component of stability assessment, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3] An ideal forced degradation study should result in 5-20% degradation of the parent compound.[11][12]
Development of a Stability-Indicating Analytical Method
Before initiating forced degradation studies, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[13][14] The method must be able to separate the parent drug from all potential degradation products and from any artifacts introduced by the stress conditions.
Experimental Protocol: HPLC Method Development
-
Column Selection: A reversed-phase C18 column is a good starting point.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation.
-
Detection Wavelength: The UV detection wavelength should be selected at the λmax of this compound to ensure maximum sensitivity.[1]
-
Method Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Stress Conditions for Forced Degradation
The following stress conditions should be applied to this compound in both solid and solution states.
4.2.1. Hydrolytic Degradation
Rationale: The carboxamide group in this compound is susceptible to hydrolysis, which can be catalyzed by acid or base.
Protocol:
-
Acidic Hydrolysis: Reflux the drug solution in 0.1 M HCl at 60-80 °C for a specified period.
-
Basic Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 60-80 °C for a specified period.
-
Neutral Hydrolysis: Reflux the drug solution in water at 60-80 °C.
-
Samples should be taken at various time points, neutralized, and analyzed by the stability-indicating HPLC method.
4.2.2. Oxidative Degradation
Rationale: While the pyrimidine ring is relatively electron-deficient, oxidative degradation can still occur, potentially at the carboxamide nitrogen or through other mechanisms.
Protocol:
-
Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Monitor the degradation over time by HPLC.
4.2.3. Photolytic Degradation
Rationale: Brominated aromatic compounds are known to be susceptible to photodegradation, which can involve the cleavage of the carbon-bromine bond.[15][16]
Protocol:
-
Expose the solid drug substance and its solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
A control sample should be protected from light to differentiate between photolytic and thermal degradation.
-
Analyze the samples at appropriate time intervals.
4.2.4. Thermal Degradation (in solution and solid state)
Rationale: To assess the effect of temperature on the stability of the compound in a formulation and as a solid.
Protocol:
-
Solid State: Store the solid drug substance at elevated temperatures (e.g., 60°C, 80°C) with and without humidity control.
-
Solution State: Heat a solution of the drug at a specified temperature (e.g., 60°C) and analyze at different time points.
Figure 2: Workflow for conducting forced degradation studies on this compound.
Predicted Degradation Pathways of this compound
Based on the chemical structure of this compound, several degradation pathways can be postulated. The identification of the actual degradation products requires advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
5.1. Hydrolysis of the Carboxamide Group
Under acidic or basic conditions, the primary degradation pathway is likely the hydrolysis of the carboxamide group to form 5-Bromopyrimidine-2-carboxylic acid.[17]
-
Reaction: this compound + H₂O → 5-Bromopyrimidine-2-carboxylic acid + NH₃
5.2. Debromination
Photolytic stress or harsh thermal conditions could lead to the cleavage of the C-Br bond, resulting in the formation of Pyrimidine-2-carboxamide. This is a common degradation pathway for brominated aromatic compounds.[15]
-
Reaction: this compound → Pyrimidine-2-carboxamide + Br•
5.3. Ring Opening
Under extreme pH and temperature conditions, the pyrimidine ring itself may undergo cleavage, leading to a variety of smaller, more polar degradation products.
Figure 3: Postulated major degradation pathways for this compound.
Data Interpretation and Reporting
A comprehensive stability report for this compound should include:
-
TGA and DSC thermograms: With clear labeling of onset temperatures, peak temperatures, and enthalpy values.
-
HPLC chromatograms: From the forced degradation studies, showing the separation of the parent peak from the degradation products.
-
A summary table of forced degradation results: Detailing the stress conditions, duration of exposure, percentage of degradation, and the number of degradation products formed.
-
Proposed degradation pathways: Supported by the identification of major degradation products.
-
A concluding statement: On the intrinsic stability of the molecule and recommendations for storage and handling.
Conclusion: A Foundation for Rational Drug Development
This technical guide provides a comprehensive framework for the systematic investigation of the thermal stability and degradation of this compound. By employing the described methodologies, researchers can gain a deep understanding of the molecule's stability profile, which is essential for making informed decisions throughout the drug development process. A proactive and scientifically rigorous approach to stability assessment will ultimately contribute to the development of a safe, effective, and stable pharmaceutical product.
References
- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential Scanning Calorimetry Calibration and Heat Capacity (Technical Report) | OSTI.GOV [osti.gov]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
- 14. researchgate.net [researchgate.net]
- 15. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Pyrimidine-2-Carboxamide Scaffold in Modern Drug Discovery
An in-depth guide to the strategic use of 5-Bromopyrimidine-2-carboxamide in Palladium-Catalyzed Suzuki Coupling reactions for researchers, scientists, and drug development professionals.
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis of countless biologically active molecules and approved pharmaceuticals, including antiviral and anticancer agents.[1][2] Its prevalence is due to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, often enhancing pharmacokinetic properties.[3] The this compound motif, in particular, serves as a highly valuable and versatile building block. It provides a strategic handle—the C-Br bond—for introducing molecular complexity through carbon-carbon bond formation while retaining the crucial carboxamide functionality for target engagement.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for constructing C-C bonds, especially for creating biaryl and heteroaryl structures.[4][5] Its operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners have cemented its role in the synthesis of complex molecules.[4] This guide provides a detailed exploration of the application of this compound in Suzuki coupling, focusing on the mechanistic nuances, the rationale behind procedural choices, and robust protocols for successful implementation.
Mechanistic Insights for a Privileged Heterocycle
The success of a Suzuki coupling reaction with a nitrogen-rich heterocycle like this compound hinges on a nuanced understanding of the palladium catalytic cycle and the substrate's unique electronic and structural properties. The cycle classically proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step. The C-Br bond is generally more reactive than a C-Cl bond, making the 5-position the primary site for this reaction.[3][6]
-
Transmetalation : The organic group from the boronic acid (or boronate ester) is transferred to the palladium center. This step requires activation of the boron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[4]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2]
Key Challenges with Nitrogen-Containing Heterocycles:
Substrates like this compound present specific challenges not encountered with simple aryl halides. The lone pair electrons on the pyrimidine's nitrogen atoms can coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation, effectively sequestering the catalyst from the reaction cycle and leading to low yields.[7][8][9] The choice of appropriate ligands is therefore critical to mitigate this effect.
The Logic of Reagent Selection: A Guide to Optimizing Your Reaction
A successful protocol is a self-validating system where each component is chosen for a specific, justifiable reason. The choices of catalyst, ligand, base, and solvent are interconnected and crucial for overcoming the inherent challenges of coupling nitrogen-rich heterocycles.
| Component | Recommended Choice(s) | Rationale & Justification |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are stable Pd(II) or Pd(0) precursors that generate the active Pd(0) catalyst in situ. They are cost-effective and widely used. For particularly challenging couplings, modern, well-defined precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) offer superior activity and stability.[7][8][10] |
| Ligand | XPhos, SPhos, RuPhos | This is the most critical parameter. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are essential.[11] Expertise: The steric bulk of these ligands promotes the reductive elimination step and helps prevent the formation of inactive catalyst dimers.[11] Their strong σ-donating character increases electron density on the palladium, facilitating the oxidative addition into the C-Br bond and outcompeting inhibitory coordination by the pyrimidine nitrogens.[7][12] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A base is required to form the boronate "ate" complex, which is necessary for transmetalation.[4] Trustworthiness: Stronger, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases, especially for electron-deficient heteroaryl halides, as they more efficiently promote the transmetalation step.[7][13] |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene | Aprotic polar solvents like dioxane or DMF are excellent at solubilizing the reagents. A small amount of water is often beneficial, particularly when using inorganic bases like K₃PO₄. Critical Insight: All solvents must be rigorously degassed (e.g., by sparging with argon or nitrogen) before use. Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure.[7] |
| Boronic Partner | Aryl/Heteroaryl Boronic Acids or Pinacol Esters | Boronic acids are the most common coupling partners.[14] Boronic esters (e.g., pinacol esters) offer enhanced stability and are often used for boronic acids that are prone to decomposition (protodeboronation), though they may react more slowly.[5][15] |
Experimental Protocols
Adherence to inert atmosphere techniques is crucial for reproducibility and success. All glassware should be oven- or flame-dried prior to use.
Protocol 1: General Procedure for Suzuki Coupling
This protocol describes a standard, reliable method for the Suzuki-Miyaura coupling of this compound on a typical laboratory scale.
Materials:
-
This compound (1.0 equiv.)
-
Aryl/Heteroaryl boronic acid (1.2-1.5 equiv.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv.)
-
1,4-Dioxane and Water (e.g., 4:1 or 10:1 v/v), degassed
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 202 mg), the arylboronic acid (e.g., 1.2 mmol), and K₃PO₄ (e.g., 2.0 mmol, 424 mg).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[7]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.[3] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically shorten reaction times by providing rapid and efficient heating.[7][16]
Materials: (Same as above, but use a dedicated microwave reaction vial)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) can also be effective here (2-5 mol%).[16][17]
Procedure:
-
Setup: To a microwave reaction vial, add the this compound, boronic acid, base, and palladium catalyst.
-
Solvent: Add the degassed solvent.
-
Reaction: Seal the vial with a cap and place it in the microwave reactor. Heat the reaction with stirring to the target temperature (e.g., 100-120 °C) for a set time (e.g., 15-45 minutes).
-
Work-up and Purification: After cooling, perform the work-up and purification as described in Protocol 1.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following table provides a guide to addressing common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | Ensure all solvents are thoroughly degassed. Use a fresh bottle of catalyst or a more robust precatalyst. Increase catalyst loading slightly (e.g., to 3-5 mol%).[7] |
| 2. Insufficient Base Strength/Solubility | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is a fine, anhydrous powder. | |
| 3. Low Reaction Temperature | Increase the temperature in 10 °C increments. Consider switching to a higher-boiling solvent like DMF or using microwave heating.[7] | |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | 1. Boronic Acid Instability | Use the corresponding boronic acid pinacol ester instead. Use 1.5-2.0 equivalents of the boron reagent to compensate for decomposition. |
| 2. Presence of Oxygen | Improve inert atmosphere technique. Ensure all reagents and solvents are oxygen-free. | |
| Difficulty in Purification | 1. Residual Palladium | Filter the diluted reaction mixture through a pad of Celite before aqueous work-up to remove heterogeneous palladium black. |
| 2. Emulsion during Work-up | Add more brine during the washing step to help break the emulsion. |
Conclusion
This compound is a powerful synthetic intermediate for accessing novel chemical matter in drug discovery and materials science. Its successful application in Suzuki-Miyaura cross-coupling is not a matter of simple trial and error but of rational design based on mechanistic principles. The primary challenge—potential catalyst inhibition by the nitrogenous core—can be reliably overcome by the judicious selection of bulky, electron-rich phosphine ligands. By following the detailed protocols and understanding the causality behind each experimental choice, researchers can confidently and reproducibly leverage this valuable building block to accelerate their synthetic programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: 5-Bromopyrimidine-2-carboxamide as a Strategic Intermediate for the Synthesis of Advanced Kinase Inhibitors
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in potent therapeutic agents, particularly in oncology.[1][2] Its structural resemblance to the adenine core of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site in a multitude of protein kinases.[3][4] This document provides an in-depth guide on the strategic use of 5-Bromopyrimidine-2-carboxamide, a highly versatile intermediate, for the synthesis of next-generation kinase inhibitors. We will explore its chemical properties, synthetic utility, and provide detailed, field-proven protocols for its incorporation into complex molecular architectures targeting critical oncogenic signaling pathways.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, kinase inhibitors have become a highly important class of therapeutic drugs.[3] The pyrimidine scaffold is particularly favored in inhibitor design for several key reasons:
-
Bioisosterism: The pyrimidine ring is a bioisostere of the adenine base in ATP, enabling it to form key hydrogen bond interactions with the "hinge region" of the kinase domain, a conserved structural element critical for ATP binding.[4][6]
-
Synthetic Tractability: The pyrimidine core can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[2][7]
-
Proven Clinical Success: Numerous FDA-approved kinase inhibitors, such as Imatinib and Gefitinib, feature a core heterocyclic structure that interacts with the kinase hinge, validating this design strategy.[8][9] Eight FDA-approved drugs specifically utilize the pyrimidine core.[8]
The subject of this guide, this compound, is an exemplary intermediate that leverages these advantages. The bromine atom at the C5 position serves as a versatile handle for introducing molecular diversity via modern cross-coupling reactions, while the carboxamide at the C2 position can act as a crucial hydrogen bond donor, further anchoring the inhibitor to the target kinase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38275-60-4 | [10] |
| Molecular Formula | C₅H₄BrN₃O | Calculated |
| Molecular Weight | 202.01 g/mol | [11] |
| Appearance | Solid (Typical) | [10] |
| Functionality | Halogen (Bromo), Amide | N/A |
Strategic Synthesis and Elaboration
The power of this compound lies in its capacity for selective functionalization. The bromine atom at the C5 position is primed for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile transformations in modern organic synthesis.[12][13] This allows for the precise installation of aryl, heteroaryl, or alkyl groups, which can be tailored to target specific pockets within the kinase active site, thereby enhancing inhibitor selectivity and potency.
Below is a generalized workflow for the utilization of this intermediate.
Caption: General workflow for kinase inhibitor synthesis.
Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone reaction for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl moieties at the C5 position of the pyrimidine ring.[14] These appended groups can be designed to probe the hydrophobic regions of the ATP-binding site, often leading to significant gains in inhibitor potency.
Causality and Mechanistic Insight
The reaction proceeds via a catalytic cycle involving a palladium complex.[15] The choice of catalyst, ligand, and base is critical.
-
Catalyst (e.g., Pd(PPh₃)₄): A Pd(0) source is required to initiate the cycle by oxidative addition into the C-Br bond.[13]
-
Ligand (e.g., PPh₃): Triphenylphosphine is a common ligand that stabilizes the palladium center throughout the catalytic cycle.
-
Base (e.g., K₂CO₃, K₃PO₄): The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[14][15]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Step-by-Step Experimental Protocol
This protocol provides a general method for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[16]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 202 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).[16] Then, add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/Water) via syringe.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[16] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to yield the desired 5-aryl-pyrimidine-2-carboxamide product.
Table 2: Representative Conditions for Suzuki Coupling
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 15 | ~91[17] |
| 3-amino-5-bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | Dioxane/H₂O | 95 | >15 | ~85[16] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane | 110 | 12-24 | Varies[13] |
| Note: Data is adapted from literature procedures on similar substrates and serves as a starting point for optimization.[13][16][17] |
Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[18][19] In this context, it is used to couple primary or secondary amines to the C5 position of the pyrimidine core. This is a critical strategy for developing inhibitors that can form specific interactions with amino acid residues or access different regions of the kinase active site.
Causality and Mechanistic Insight
The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid.[12]
-
Catalyst (e.g., Pd₂(dba)₃): A common Pd(0) precatalyst.
-
Ligand (e.g., Xantphos, XPhos): The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[18][20] Xantphos, with its wide bite angle, is particularly effective in preventing β-hydride elimination and promoting the desired C-N bond formation.[21]
-
Base (e.g., NaOt-Bu, K₃PO₄): A strong, non-nucleophilic base is needed to deprotonate the amine, forming a palladium-amido complex that is poised for reductive elimination.[12][21]
Step-by-Step Experimental Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 8 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg) and the phosphine ligand (e.g., Xantphos, 0.08 mmol, 46 mg) to an oven-dried Schlenk flask with a stir bar.[12]
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.[12]
-
Reagent Addition: Under positive pressure of the inert gas, add the base (e.g., NaOt-Bu, 1.4 mmol, 135 mg). Then add this compound (1.0 mmol, 202 mg) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.[12] Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench by carefully adding water (10 mL). Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[12]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 5-aminopyrimidine derivative.[12]
Targeted Kinase Families and Signaling Pathways
Derivatives of the pyrimidine scaffold have shown inhibitory activity against a wide range of kinases implicated in cancer and other diseases. The strategic functionalization of the this compound core allows for the tuning of selectivity towards specific kinase targets.
Table 3: Examples of Kinases Targeted by Pyrimidine-Based Inhibitors
| Kinase Target | Associated Disease(s) | Rationale for Targeting | Reference(s) |
| EGFR (Epidermal Growth Factor Receptor) | Lung, Colorectal, Breast Cancer | EGFR signaling drives cell proliferation and survival; mutations can lead to constitutive activation. | [9][22] |
| Aurora Kinases (A/B) | Various Cancers | Essential for mitotic progression; their inhibition leads to mitotic arrest and apoptosis. | [23] |
| Polo-Like Kinase (PLK) | Various Cancers | Key regulator of the cell cycle, particularly mitosis. | [23] |
| TBK1 (TANK-binding kinase 1) | Neurodegeneration, Cancer | Involved in innate immunity and inflammatory signaling pathways. | [8] |
| JAK2 (Janus kinase 2) | Myeloproliferative Neoplasms | A critical component of the JAK-STAT signaling pathway that regulates cell growth and differentiation. | [8] |
Below is a simplified representation of the EGFR signaling pathway, a common target for pyrimidine-based inhibitors.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Safety and Handling
This compound and its parent acid are classified as irritants and may be harmful if swallowed.[24] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromopyrimidine-2-carboxylic acid | 37131-87-6 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. 5-broMo-pyriMidine-2-carboxylic acid aMide | 38275-60-4 [chemicalbook.com]
- 11. parchem.com [parchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. mdpi.com [mdpi.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. research.rug.nl [research.rug.nl]
- 21. jk-sci.com [jk-sci.com]
- 22. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. 5-Bromopyrimidine-2-carboxylic acid | C5H3BrN2O2 | CID 16462970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromopyrimidine-2-carboxamide
Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and heteroarylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4][5] For drug development professionals, the ability to efficiently construct these bonds under mild conditions and with high functional group tolerance is paramount.
This guide focuses on a particularly relevant transformation: the amination of 5-bromopyrimidine-2-carboxamide. The 5-aminopyrimidine-2-carboxamide core is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors and other targeted therapeutics. Traditional methods for its synthesis often suffer from harsh conditions and limited scope. The Buchwald-Hartwig amination offers a direct and efficient route, enabling rapid access to diverse libraries of compounds for structure-activity relationship (SAR) studies.[6][7]
Herein, we provide a detailed exploration of this reaction, from its mechanistic underpinnings to a field-proven, step-by-step laboratory protocol. This document is designed to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement and optimize the Buchwald-Hartwig amination for this key substrate.
The Catalytic Heart: Understanding the Mechanism
The efficacy of the Buchwald-Hartwig amination lies in a well-orchestrated catalytic cycle mediated by a palladium complex.[6] The cycle, depicted below, involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][8][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) complex. The reactivity order for aryl halides generally follows Ar-I > Ar-Br > Ar-Cl, making aryl bromides excellent substrates.[10][11][12]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[9][13] The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to degrade the substrates.[14]
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired 5-aminopyrimidine-2-carboxamide derivative is expelled from the palladium complex, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][8]
Critical Parameters for Success: A Scientist's Guide to Optimization
The success of a Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium precatalyst, the ligand, the base, and the solvent. These elements work in concert to ensure high yield and purity.
Palladium Precatalyst and Ligand: The Power Couple
The ligand is arguably the most critical component, as it stabilizes the palladium center and modulates its reactivity, particularly during the oxidative addition and reductive elimination steps.[15] For challenging heteroaromatic substrates like pyrimidines, sterically hindered, electron-rich biaryl phosphine ligands are the gold standard.[1][16] Modern palladium precatalysts come with the ligand already incorporated, offering enhanced air-stability and reactivity.[17]
| Catalyst/Ligand System | Key Features & Application Notes | Generation |
| XPhos | Highly active and versatile for a broad range of amines and aryl halides, including chlorides.[5] Often a first choice for screening. | 2nd/3rd Gen |
| RuPhos | Particularly effective for the coupling of secondary amines.[15][16] | 2nd/3rd Gen |
| BrettPhos | Excellent for coupling primary amines and has shown efficacy with aryl mesylates.[15] Enables selective monoarylation.[15] | 3rd Gen |
| Josiphos Ligands | Bidentate ferrocenyl phosphines effective for coupling primary amines and amides with heteroaryl chlorides.[5] | Bidentate |
| Xantphos | A bidentate ligand with a wide bite angle, often used to prevent β-hydride elimination side reactions.[8][9][18] | Bidentate |
Base Selection: The Unsung Hero
The base facilitates the deprotonation of the amine, a crucial step for forming the key palladium-amido intermediate.[9][13][14] The choice depends on the pKa of the amine and the functional group tolerance of the substrates. Strong, non-nucleophilic bases are generally preferred.[19]
| Base | pKaH (approx.) | Typical Use & Considerations |
| Sodium tert-butoxide (NaOtBu) | 19 | A very strong, commonly used base. Effective for a wide range of amines. Can be sensitive to moisture.[10] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 26 | A strong, non-nucleophilic base. Often used in a THF solution. Good for sensitive substrates.[20] |
| Potassium phosphate (K₃PO₄) | 12.3 (for HPO₄²⁻) | A weaker, inorganic base. Useful when substrates are sensitive to strong alkoxides. May require higher temperatures.[8][21] |
| Cesium carbonate (Cs₂CO₃) | 10.3 (for HCO₃⁻) | A mild base suitable for substrates with sensitive functional groups. Often requires higher catalyst loadings or longer reaction times.[16] |
Solvent Selection: The Reaction Environment
The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Anhydrous, degassed solvents are essential to prevent catalyst deactivation and ensure reproducibility.[19][22] The solvent's polarity can influence the reaction mechanism and rate.[13][23][24]
| Solvent | Boiling Point (°C) | Properties & Application Notes |
| Toluene | 111 | A common, non-polar solvent. Excellent for many Buchwald-Hartwig reactions, allowing for higher reaction temperatures.[10][22] |
| 1,4-Dioxane | 101 | A polar aprotic solvent. Widely used, but should be handled with care due to peroxide formation.[10][22] |
| Tetrahydrofuran (THF) | 66 | A polar aprotic solvent. Useful for reactions at lower temperatures.[10][22] |
| tert-Butanol (t-BuOH) | 83 | Can act as both a solvent and, in some cases, influence the basicity of the system.[8] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific amine partners.
Materials and Reagents:
-
This compound
-
Amine coupling partner (e.g., morpholine, aniline derivative, etc.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup (under inert atmosphere): To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 equiv.), the base (e.g., 1.4 equiv.), and this compound (1.0 equiv.).[6] If the amine is a solid, it can be added at this stage.
-
Inerting the Flask: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M) via syringe. If the amine is a liquid, add it (e.g., 1.2 equiv.) via syringe at this point.
-
Reaction: Stir the mixture at room temperature for a few minutes, then heat to the desired temperature (typically 80-110 °C) using a preheated oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane and quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure 5-aminopyrimidine-2-carboxamide derivative.[18][25]
Reaction Monitoring and Product Characterization
Effective reaction monitoring is key to successful optimization and scale-up.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography-Mass Spectrometry (GC-MS): Provide quantitative data on reaction conversion and can help identify byproducts.[20][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for structural confirmation of the final purified product.[27]
-
Real-time Monitoring: Advanced techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used to observe catalytic intermediates and elucidate reaction kinetics in real-time.[27][28][29]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.[19][30][31]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed due to air/moisture).2. Insufficiently strong base.3. Reaction temperature too low.4. Poor quality solvent (not anhydrous/degassed). | 1. Use a fresh precatalyst; ensure rigorous inert technique.2. Screen stronger bases (e.g., NaOtBu, LHMDS).3. Increase the reaction temperature in increments.4. Use freshly distilled or commercially available anhydrous, degassed solvent. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. β-Hydride elimination (common with primary alkyl amines).2. Catalyst decomposition leading to side reactions.3. Reaction run for too long after completion. | 1. Switch to a ligand with a wider bite angle like Xantphos or a bulkier ligand like BrettPhos.2. Screen different catalyst/ligand combinations.3. Monitor the reaction closely and work up promptly upon completion. |
| Incomplete Reaction / Stalling | 1. Catalyst inhibition by iodide/bromide anion.2. Poor solubility of reagents at reaction temperature. | 1. Try a different ligand system; sometimes higher catalyst loading can help.2. Screen different solvents or solvent mixtures to improve solubility. |
| Difficulty in Purification | 1. Product has similar polarity to starting materials or byproducts. | 1. Optimize the solvent system for column chromatography using TLC.2. Consider recrystallization or preparative HPLC if chromatographic separation is difficult.[25] |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective and reliable method for accessing a critical scaffold in modern drug discovery. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can consistently achieve high yields of desired products. The protocol and troubleshooting guide provided here serve as a comprehensive resource to empower scientists to successfully apply this transformative reaction in their research and development endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. ir.nwnu.edu.cn [ir.nwnu.edu.cn]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. chemrxiv.org [chemrxiv.org]
- 27. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 28. Step-by-step real time monitoring of a catalytic amination reaction [ouci.dntb.gov.ua]
- 29. web.uvic.ca [web.uvic.ca]
- 30. reddit.com [reddit.com]
- 31. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Strategic Synthesis of 5-Bromopyrimidine-2-carboxamide Derivatives for Medicinal Chemistry
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its foundational role in the architecture of life and its proven success in therapeutic agents.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil in DNA and RNA, its structure is inherently recognized by biological systems.[3] This biocompatibility, combined with its versatile chemical properties, has led to a vast number of FDA-approved drugs containing the pyrimidine core, targeting a wide array of diseases including cancer, infections, and metabolic disorders.[4][5]
Within this important class of heterocycles, the 5-bromopyrimidine-2-carboxamide scaffold has emerged as a particularly strategic starting point for drug discovery campaigns. This structure is not merely a bioactive molecule in its own right but a powerful and versatile platform for library synthesis.
-
The C2-Carboxamide: This functional group is a potent hydrogen bond donor and acceptor. Its presence is critical for establishing specific, high-affinity interactions with the active sites of enzymes and receptors, anchoring the molecule to its biological target.
-
The C5-Bromine: Far from being a simple substituent, the bromine atom is a versatile synthetic "handle." It provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic and efficient introduction of diverse chemical moieties. This capability is essential for exploring Structure-Activity Relationships (SAR) and optimizing lead compounds for potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed, field-proven protocol for the synthesis of this key intermediate and discusses its application in the development of novel therapeutics, such as inhibitors for Nicotinamide N-methyltransferase (NNMT), a target for metabolic diseases.[6]
Retrosynthetic Analysis and Strategy
The synthesis of the target scaffold, this compound, is best approached through a robust, multi-step sequence that maximizes yield and purity by leveraging reliable, well-established chemical transformations. A logical retrosynthetic pathway begins with a commercially available and inexpensive starting material, 2-aminopyrimidine.
The chosen strategy involves three key transformations:
-
Electrophilic Bromination: Introduction of the bromine atom at the C5 position of the pyrimidine ring.
-
Diazotization and Cyanation (Sandmeyer-type Reaction): Conversion of the C2-amino group into a nitrile.
-
Controlled Hydrolysis: Conversion of the C2-nitrile into the desired primary carboxamide.
This sequence is advantageous because each step is high-yielding and avoids the challenges associated with constructing a pre-functionalized pyrimidine ring from acyclic precursors, which can often lead to issues with regioselectivity and yield.[7]
Caption: Retrosynthetic pathway for this compound.
Detailed Synthesis Protocols
This section provides step-by-step methodologies for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of 2-Amino-5-bromopyrimidine
Causality: This step utilizes electrophilic aromatic substitution. The pyrimidine ring is electron-deficient, but the strongly activating amino group at the C2 position directs the incoming electrophile (Br+) to the C5 position. N-Bromosuccinimide (NBS) is chosen as a mild and safe brominating agent compared to liquid bromine.
Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine (5.0 g, 52.6 mmol).
-
Dissolution: Add acetonitrile (100 mL) as the solvent and stir until all solids are dissolved.
-
Reagent Addition: In a single portion, add N-Bromosuccinimide (NBS) (10.3 g, 57.8 mmol, 1.1 eq).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Reduce the solvent volume to approximately 20 mL under reduced pressure.
-
Add saturated aqueous sodium thiosulfate solution (50 mL) to quench any unreacted NBS.
-
Add saturated aqueous sodium bicarbonate solution (50 mL) to neutralize the solution.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the solid by recrystallization from an ethanol/water mixture to afford 2-amino-5-bromopyrimidine as a white to off-white solid.
-
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2-Aminopyrimidine | 95.10 | 5.0 | 52.6 | 1.0 |
| N-Bromosuccinimide | 177.98 | 10.3 | 57.8 | 1.1 |
| Acetonitrile | - | 100 mL | - | - |
| Expected Yield | 174.00 | ~7.8 g | ~45.0 | ~85% |
Part B: Synthesis of 5-Bromo-2-cyanopyrimidine
Causality: This is a Sandmeyer-type reaction. The primary amino group is converted into a diazonium salt using sodium nitrite under acidic conditions. The diazonium salt is an excellent leaving group and is subsequently displaced by a cyanide nucleophile, provided by copper(I) cyanide, to form the nitrile.
Protocol:
-
Diazotization:
-
In a 500 mL flask, suspend 2-amino-5-bromopyrimidine (7.0 g, 40.2 mmol) in a mixture of water (80 mL) and concentrated sulfuric acid (10 mL) at 0 °C (ice bath).
-
Slowly add a solution of sodium nitrite (3.05 g, 44.2 mmol, 1.1 eq) in water (15 mL) dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at 0 °C after the addition is complete.
-
-
Cyanation:
-
In a separate 1 L flask, prepare a solution of copper(I) cyanide (4.32 g, 48.2 mmol, 1.2 eq) and sodium cyanide (4.32 g, 88.1 mmol, 2.2 eq) in water (100 mL). Warm the solution gently to 60 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm cyanide solution. Vigorous nitrogen evolution will occur.
-
-
Reaction Completion: After the addition is complete, heat the mixture to 80 °C for 1 hour.
-
Work-up:
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-2-cyanopyrimidine.
-
Part C: Synthesis of this compound
Causality: This step involves the controlled partial hydrolysis of the nitrile to a primary amide. Using hydrogen peroxide under basic conditions is a standard and effective method that typically avoids over-hydrolysis to the carboxylic acid.
Protocol:
-
Setup: To a 250 mL flask, add 5-bromo-2-cyanopyrimidine (5.0 g, 27.2 mmol) and dimethyl sulfoxide (DMSO) (50 mL).
-
Reagent Addition: Add potassium carbonate (0.75 g, 5.4 mmol, 0.2 eq).
-
Hydrolysis: Cool the mixture to 10-15 °C in a water bath. Slowly add 30% hydrogen peroxide (15 mL) dropwise, ensuring the temperature does not exceed 25 °C.
-
Reaction: After the addition, remove the cooling bath and stir the reaction at room temperature for 2-3 hours.
-
Work-up:
-
Pour the reaction mixture into ice-water (200 mL).
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water.
-
-
Purification: Dry the solid under vacuum to afford the final product, this compound, with high purity.
References
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution on 5-Bromopyrimidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyrimidine-2-carboxamide is a valuable building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a common motif in a wide array of biologically active compounds, and the ability to functionalize the C5 position through nucleophilic substitution opens up a vast chemical space for the synthesis of novel derivatives. The electron-deficient nature of the pyrimidine ring, however, makes direct nucleophilic aromatic substitution (SNAr) at the C5 position challenging. Consequently, transition-metal-catalyzed cross-coupling reactions have become the methods of choice for the derivatization of this versatile scaffold.
This guide provides an in-depth overview of the key experimental protocols for nucleophilic substitution on this compound, with a focus on palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling, as well as copper-catalyzed cyanation. The protocols are designed to be a starting point for researchers, with explanations of the underlying principles to aid in optimization and troubleshooting.
Mechanistic Insights: The Reactivity of the C5 Position
Direct nucleophilic aromatic substitution (SNAr) on pyrimidine rings typically occurs at the C2, C4, and C6 positions, which are activated by the electron-withdrawing nitrogen atoms. The C5 position is significantly less electrophilic. Therefore, to achieve substitution at this position on this compound, transition-metal catalysis is generally required. These reactions proceed through catalytic cycles involving oxidative addition, transmetalation (for Suzuki coupling) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and reductive elimination.[1]
The 2-carboxamide group on the pyrimidine ring is an electron-withdrawing group, which can influence the reactivity of the C5-Br bond in palladium-catalyzed cross-coupling reactions. This influence is primarily electronic, affecting the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst.[2]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is instrumental in synthesizing 5-aminopyrimidine-2-carboxamide derivatives, which are prevalent in pharmacologically active molecules. The choice of palladium catalyst, phosphine ligand, base, and solvent is critical for achieving high yields and broad substrate scope.[3][4]
Typical Reaction Conditions and Yields
| Amine Nucleophile | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 85-95 |
| N-Methylaniline | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 80-90 |
| Piperidine | PdCl₂(dppf) (5) | - | K₃PO₄ (2.0) | Toluene | 100 | 16 | 75-85 |
| Morpholine | G3-XPhos (2) | - | LHMDS (1.5) | THF | 80 | 12 | 90-98 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale. Optimization may be required.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol of Pd₂(dba)₃) and the phosphine ligand (e.g., 0.04 mmol of Xantphos).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[3]
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., 1.4 mmol of NaOt-Bu). Then add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Then, heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL). Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 5-aminopyrimidine-2-carboxamide derivative.[3]
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon (C-C) bonds, enabling the synthesis of 5-aryl- or 5-heteroarylpyrimidine-2-carboxamides.[5] This reaction involves the coupling of this compound with an organoboron reagent, typically a boronic acid or a boronic ester.
Typical Reaction Conditions and Yields
| Boronic Acid | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 80-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | DMF | 100 | 10 | 85-98 |
| 3-Thiopheneboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 16 | 70-85 |
| 2-Pyridinylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane | 110 | 18 | 65-80 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale. Optimization may be required.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and water, in a 4:1 ratio, 10 mL).
-
Inert Atmosphere: Purge the mixture with an inert gas for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-arylpyrimidine-2-carboxamide derivative.
Experimental Workflow for Cross-Coupling Reactions
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 5-Bromopyrimidine-2-carboxamide in the Synthesis of Novel Agrochemicals
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine scaffold is a privileged heterocyclic motif integral to a wide array of biologically active compounds, including numerous commercial agrochemicals.[1] Its presence is particularly notable in fungicides, where the pyrimidine core often serves as the central framework for molecules that disrupt critical metabolic pathways in pathogenic fungi.[1][2] Within this class of valuable building blocks, 5-Bromopyrimidine-2-carboxamide has emerged as a cornerstone intermediate for the development of next-generation crop protection agents.
This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in constructing novel agrochemical candidates. We will dissect the causality behind experimental choices, provide field-proven protocols, and offer a mechanistic understanding of the key transformations that make this molecule a powerful tool for researchers and synthetic chemists in the agrochemical industry.
Foundational Chemistry: Reactivity and Synthetic Versatility
The synthetic power of this compound stems from two key structural features:
-
The 5-Bromo Substituent: The pyrimidine ring is inherently electron-deficient. This electronic nature, combined with the C-Br bond's reactivity, makes the 5-position highly susceptible to functionalization via palladium-catalyzed cross-coupling reactions.[1][3] In the typical reactivity order of halogens in these reactions (I > Br > Cl), the bromide offers a perfect balance of high reactivity and stability, making it an ideal handle for synthetic elaboration.[4]
-
The 2-Carboxamide Group: The carboxamide moiety is a well-established pharmacophore in its own right, found in many successful carboxylic acid amide (CAA) fungicides.[5][6] It can participate in crucial hydrogen bonding interactions with target enzymes and contributes significantly to the molecule's overall physicochemical properties.
This dual functionality allows for a modular approach to synthesis, where the core pyrimidine-carboxamide structure can be appended with diverse molecular fragments at the 5-position to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Fungicidal Activity of a New Class of Thiadiazolylpyrimidine Carboxamide Derivatives Against R. solani Kuhn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Bromopyrimidine-2-carboxamide as a Versatile Scaffold for the Synthesis of Substituted Pyrimidines
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] The ability to precisely functionalize the pyrimidine ring is therefore a critical task in drug discovery, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.
5-Bromopyrimidine-2-carboxamide has emerged as a highly valuable and versatile building block in this endeavor.[6][7] Its structure is strategically designed for synthetic utility:
-
The C5-Bromine Atom: Serves as a robust and reliable reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than a C-Cl bond, providing a predictable site for initial functionalization.[8]
-
The C2-Carboxamide Group: This functional group not only provides a key hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets, but also offers a secondary site for chemical modification, such as through dehydration to a nitrile or hydrolysis. Its electronic influence can also affect the reactivity of the pyrimidine ring.
This guide provides an in-depth exploration of the key synthetic transformations involving this compound, focusing on field-proven palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights to troubleshoot and optimize these crucial reactions.
Figure 1: Synthetic utility workflow of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[9][10]
Mechanistic Rationale & Causality
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[11] Understanding this cycle is key to troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C5-Br bond of the pyrimidine. This is typically the rate-limiting step. The electron-deficient nature of the pyrimidine ring facilitates this process.
-
Transmetalation: The organoborane reagent (R-B(OR)₂) coordinates to the palladium center, and in the presence of a base, the 'R' group is transferred to the palladium, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) is crucial here; it activates the boronic acid by forming a more nucleophilic boronate complex.[11]
-
Reductive Elimination: The newly coupled product, the 5-arylpyrimidine, is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst to continue the cycle.
Scientist's Insight: The choice of ligand is critical. For electron-deficient heteroaryl halides like our substrate, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior.[12] They promote the oxidative addition step and stabilize the palladium catalyst, preventing decomposition and leading to higher yields.[12]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Data Presentation: Representative Suzuki-Miyaura Conditions
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O 4:1 | 95 | 12 | 85-95 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | DMF | 100 | 16 | 70-80 |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O 5:1 | 110 | 8 | 88-96 |
| Thiophene-2-boronic acid | XPhos Pd G2 (2) | - | K₂CO₃ (2) | THF/H₂O 4:1 | 80 | 6 | 82-90 |
| Note: Data is compiled from representative literature procedures for similar bromopyrimidine substrates and serves as a starting point for optimization.[9][12][13] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[14] If using a pre-catalyst/ligand system (e.g., Pd₂(dba)₃ and SPhos), add them at this stage.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12] Oxygen can oxidize the Pd(0) catalyst, leading to deactivation.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[12] Degassing is crucial to prevent catalyst oxidation and protodeboronation of the boronic acid.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. For microwave-assisted protocols, reactions can often be completed in 30-60 minutes at higher temperatures.[15][16]
-
Monitoring: Track the reaction progress by TLC or LC-MS until the consumption of the starting material is observed.[14]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine to remove inorganic salts.[17]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-arylpyrimidine-2-carboxamide derivative.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[2][18] This reaction is invaluable for creating linear, rigid scaffolds often used as linkers or pharmacophores in drug design.
Mechanistic Rationale & Causality
The Sonogashira reaction uniquely employs a dual catalytic system involving both palladium and copper(I).[2]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of this compound to a Pd(0) species.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of a base (like Et₃N or DIPA) to form a highly reactive copper(I) acetylide intermediate.[2] The base also serves to neutralize the HBr formed during the reaction.
-
Transmetalation & Reductive Elimination: The copper acetylide transfers its alkynyl group to the palladium(II) complex. Subsequent reductive elimination releases the 5-alkynylpyrimidine product and regenerates the Pd(0) catalyst.
Scientist's Insight: Copper-free Sonogashira protocols have been developed to avoid issues with copper, such as the promotion of alkyne homocoupling (Glaser coupling). These methods often require a different base and higher catalyst loading but can provide cleaner reaction profiles for sensitive substrates.
Figure 3: Experimental workflow for a typical Sonogashira coupling.
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the base (e.g., triethylamine or DIPA, 3 equiv.).[17] Finally, add the terminal alkyne (1.2 equiv.) dropwise via syringe.[17]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-70 °C) and stir for 4-12 hours, monitoring by TLC.
-
Work-up:
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper catalyst, followed by water and brine.[17]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[19][20] It allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions.
Mechanistic Rationale & Causality
The catalytic cycle mirrors other cross-coupling reactions but with specific considerations for the amine nucleophile.[20][21]
-
Oxidative Addition: Pd(0) adds to the C5-Br bond of the pyrimidine substrate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[19][21] The choice of base is critical; weaker bases may not be effective, while overly strong bases can cause side reactions.
-
Reductive Elimination: This final step forms the C-N bond, yielding the 5-aminopyrimidine product and regenerating the Pd(0) catalyst.
Scientist's Insight: This reaction is particularly sensitive to the choice of ligand. Sterically hindered, bulky phosphine ligands such as Xantphos or Josiphos are often necessary.[19] These ligands facilitate the reductive elimination step, which can be difficult, and prevent the formation of inactive palladium-bridged dimers. The carboxamide group on our substrate could potentially coordinate to the palladium center; using a bidentate ligand like Xantphos can help occupy coordination sites and favor the desired catalytic cycle.[21]
Data Presentation: Representative Buchwald-Hartwig Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 90-98 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 85-92 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 6 | 88-95 |
| Benzophenone Imine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 16 | 75-85 |
| Note: Data is compiled from representative literature procedures and serves as a starting point for optimization.[19][22] Benzophenone imine is used as an ammonia equivalent for synthesizing primary amines.[23] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).[19]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv.). Then add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.[19]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
This compound is a powerful and adaptable building block for the synthesis of diverse pyrimidine libraries. Mastery of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—unlocks its full potential. The success of these transformations hinges on a rational understanding of their underlying mechanisms and the careful, informed selection of catalysts, ligands, bases, and reaction conditions. The protocols and insights provided herein serve as a robust foundation for researchers to leverage this key intermediate in the pursuit of novel therapeutic agents.
References
- 1. researchtrend.net [researchtrend.net]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. parchem.com [parchem.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. jk-sci.com [jk-sci.com]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Introduction: The Strategic Importance of 5-Bromopyrimidine-2-carboxamide
An Application Note and Protocol for the Scale-Up Synthesis of 5-Bromopyrimidine-2-carboxamide
Abstract: this compound is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors and other targeted therapies. This document provides a comprehensive guide for the multi-gram scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is structured as a two-step process, commencing with the synthesis of the 5-Bromopyrimidine-2-carbonitrile intermediate, followed by its controlled hydrolysis to the desired carboxamide. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols for handling hazardous reagents at scale, and robust analytical methods for quality control.
The pyrimidine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The strategic functionalization of this core allows for the fine-tuning of pharmacological properties. This compound offers two distinct points for molecular elaboration: the bromine atom at the C5 position, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the carboxamide group at the C2 position, which can engage in hydrogen bonding interactions with biological targets or serve as a handle for further chemical modification.
The synthesis route detailed herein is a robust and widely adopted two-step pathway:
-
Nucleophilic Aromatic Substitution (SNAr): Cyanation of 5-bromo-2-chloropyrimidine to yield 5-bromopyrimidine-2-carbonitrile.
-
Controlled Hydrolysis: Selective hydrolysis of the nitrile intermediate to the primary amide, this compound, while minimizing over-hydrolysis to the corresponding carboxylic acid.
This document provides detailed protocols for both stages, with a focus on scalability, safety, and purity.
Part 1: Scale-Up Synthesis of 5-Bromopyrimidine-2-carbonitrile
Principle and Mechanism
The first step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C2 position towards nucleophilic attack. The chloride at this position is a good leaving group, readily displaced by the cyanide anion (CN⁻). The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to solubilize the cyanide salt and facilitate the reaction.
Diagram 1: Reaction Scheme for the Synthesis of 5-Bromopyrimidine-2-carbonitrile
Caption: SNAr reaction for the synthesis of the nitrile intermediate.
Scale-Up Protocol: Synthesis of 5-Bromopyrimidine-2-carbonitrile (100 g scale)
Materials and Equipment:
-
5-Bromo-2-chloropyrimidine (100 g, 0.517 mol)
-
Sodium cyanide (NaCN) (26.6 g, 0.543 mol, 1.05 eq)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (5.8 g, 0.052 mol, 0.1 eq)
-
Dimethyl sulfoxide (DMSO) (500 mL)
-
Deionized water (2 L)
-
Diethyl ether or Methyl tert-butyl ether (MTBE) (2 L)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet.
-
Large separatory funnel (4 L)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge the 5 L reaction vessel with 5-bromo-2-chloropyrimidine (100 g) and DMSO (250 mL). Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Reagent Preparation: In a separate beaker, carefully dissolve sodium cyanide (26.6 g) and DABCO (5.8 g) in a mixture of DMSO (150 mL) and deionized water (100 mL). Caution: This step is exothermic; cool the beaker in an ice bath if necessary.
-
Reaction Execution: Slowly add the sodium cyanide/DABCO solution to the reaction vessel containing the 5-bromo-2-chloropyrimidine solution over 30-45 minutes. Maintain the internal temperature between 20-25°C. An ice bath can be used to control any exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up and Extraction: Once the reaction is complete, slowly quench the reaction by adding deionized water (1.5 L) to the mixture. This will precipitate the crude product. Stir for 30 minutes. Transfer the mixture to a large separatory funnel and extract with diethyl ether or MTBE (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (2 x 300 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 5-bromopyrimidine-2-carbonitrile as a solid. The product is often of sufficient purity for the next step.
Critical Safety Considerations for Cyanide Use at Scale
Handling solid sodium cyanide and its solutions requires strict adherence to safety protocols to mitigate the risk of fatal poisoning.
-
Engineering Controls: All manipulations of solid sodium cyanide and the reaction itself must be conducted within a certified chemical fume hood with high airflow.
-
Personal Protective Equipment (PPE): A full set of PPE is mandatory: a lab coat, chemical splash goggles, a face shield, and double-layered nitrile gloves.[1] For large quantities, a chemical-resistant apron and sleeves are recommended.
-
Preventing HCN Gas Formation: Sodium cyanide reacts with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2] Ensure no acids are present in the work area. The workup procedure should be performed in a basic or neutral aqueous environment.
-
Emergency Preparedness: A cyanide-specific first aid kit, including amyl nitrite inhalants and instructions for use, must be readily accessible.[3] All personnel involved must be trained in emergency procedures for cyanide exposure. Ensure a safety shower and eyewash station are unobstructed.[4][5]
-
Waste Disposal: All aqueous waste containing cyanide must be quenched by treatment with an excess of sodium hypochlorite (bleach) solution under alkaline conditions (pH > 10) to oxidize cyanide to the much less toxic cyanate. All solid waste should be collected in clearly labeled hazardous waste containers.[4]
Quality Control of 5-Bromopyrimidine-2-carbonitrile
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 9.01 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 160.9, 134.1, 122.5, 114.8.
-
IR (KBr, cm⁻¹): ~2240 (C≡N stretch), ~1550, 1400 (aromatic C=C and C=N stretching).
Part 2: Scale-Up Hydrolysis to this compound
Principle and Mechanism
The hydrolysis of a nitrile to a primary amide must be carefully controlled to prevent further hydrolysis to the carboxylic acid.[6] Basic hydrolysis is often preferred for this selectivity. The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by protonation steps to yield the amide. Using a controlled amount of base and moderate temperatures helps to stop the reaction at the amide stage.
Diagram 2: Controlled Basic Hydrolysis of a Nitrile to an Amide
Caption: Selective hydrolysis pathway to the desired amide.
Scale-Up Protocol: Synthesis of this compound (90 g scale)
Materials and Equipment:
-
5-Bromopyrimidine-2-carbonitrile (90 g, 0.489 mol)
-
Ethanol (900 mL)
-
Sodium hydroxide (NaOH) solution (e.g., 2M aqueous solution) or Sodium percarbonate
-
Deionized water
-
3 L three-necked round-bottom flask with a mechanical stirrer, condenser, and thermocouple.
-
Filtration apparatus (Büchner funnel and flask)
Procedure (Alkaline Peroxide Method):
-
Reaction Setup: Charge the 3 L reaction vessel with 5-bromopyrimidine-2-carbonitrile (90 g), ethanol (450 mL), and deionized water (225 mL). Stir to form a slurry.
-
Reagent Addition: Add sodium percarbonate (77 g, 0.489 mol, 1.0 eq) portion-wise to the slurry over 30 minutes, ensuring the internal temperature does not exceed 40°C.
-
Reaction Execution: Heat the reaction mixture to 50-55°C and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC for the disappearance of the nitrile starting material. Avoid prolonged reaction times to minimize the formation of the carboxylic acid byproduct.
-
Work-up and Isolation: Cool the reaction mixture to 0-5°C in an ice bath. The product will precipitate.
-
Filtration: Filter the cold slurry through a Büchner funnel. Wash the filter cake with a cold (0-5°C) mixture of ethanol and water (1:1, 2 x 100 mL), followed by cold deionized water (2 x 100 mL).
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
Purification (Recrystallization): If further purification is required, the crude this compound can be recrystallized from an ethanol/water mixture.[7]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the solid and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Quality Control of this compound
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.15 (s, 2H, pyrimidine-H), 8.20 (s, 1H, -NH), 7.95 (s, 1H, -NH).[8]
-
Purity (HPLC): ≥98%. A typical HPLC method for pyrimidine derivatives would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection.[9][10]
Process Workflow and Data Summary
Diagram 3: Overall Synthesis Workflow
Caption: Step-by-step workflow for the two-stage synthesis.
Data Tables
Table 1: Key Reagents and Properties
| Compound Name | Formula | MW ( g/mol ) | CAS No. | Role |
|---|---|---|---|---|
| 5-Bromo-2-chloropyrimidine | C₄H₂BrClN₂ | 193.43 | 32779-36-5 | Starting Material |
| Sodium Cyanide | NaCN | 49.01 | 143-33-9 | Cyanating Agent |
| 5-Bromopyrimidine-2-carbonitrile | C₅H₂BrN₃ | 183.99 | 38275-57-9 | Intermediate |
| Sodium Percarbonate | 2Na₂CO₃·3H₂O₂ | 314.02 | 15630-89-4 | Hydrolysis Reagent |
| this compound | C₅H₄BrN₃O | 202.01 | 38275-60-4 | Final Product |
Table 2: Process Parameters and Expected Results
| Parameter | Step 1: Cyanation | Step 2: Hydrolysis |
|---|---|---|
| Scale | 100 g (Starting Material) | ~90 g (Intermediate) |
| Solvent(s) | DMSO, Water, Ether/MTBE | Ethanol, Water |
| Key Reagents | NaCN, DABCO | Sodium Percarbonate |
| Temperature | 20-25°C | 50-55°C |
| Typical Reaction Time | 12-18 hours | 2-4 hours |
| Typical Yield | 90-95% | 85-90% |
| Expected Purity (Crude) | >95% | >97% |
| Purification Method | Direct use or precipitation | Filtration, Recrystallization |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Bromopyrimidine-2-carbonitrile(38275-57-9) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. 5-broMo-pyriMidine-2-carboxylic acid aMide(38275-60-4) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Bromopyrimidine-2-carboxamide in Parallel Synthesis
Introduction: The Strategic Value of the Pyrimidine Core in Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the central framework for a multitude of therapeutic agents.[1][2][3][4] Its prevalence is rooted in its ability to mimic the purine bases of nucleic acids, making it an ideal candidate for targeting enzymes such as protein kinases, which are pivotal in cancer cell proliferation.[5][6] Many approved drugs, particularly kinase inhibitors, incorporate the pyrimidine motif.[5] The strategic derivatization of this core structure is a primary objective in drug discovery to explore the chemical space around a biological target.[7][8]
5-Bromopyrimidine-2-carboxamide emerges as a highly valuable and versatile building block for these endeavors. It features two key points for chemical modification:
-
The Bromo Handle (C5-Br): The bromine atom at the 5-position is an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic and rapid introduction of a wide array of aryl, heteroaryl, and alkyl groups.
-
The Carboxamide Moiety (C2-CONH2): The primary amide at the 2-position provides a crucial hydrogen bond donor/acceptor site, which can be critical for anchoring the molecule within the active site of a target protein. It also serves as a synthetic handle for further modifications.
This guide provides detailed protocols and expert insights for leveraging this compound in parallel synthesis campaigns, focusing on two of the most powerful C-C and C-N bond-forming reactions in modern medicinal chemistry: the Suzuki-Miyaura Cross-Coupling and the Buchwald-Hartwig Amination.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl/vinyl halides and boronic acids or esters.[9] For this compound, this reaction enables the efficient synthesis of 5-aryl/heteroaryl-pyrimidine-2-carboxamides, a class of compounds frequently investigated as kinase inhibitors.[6][10]
Causality Behind Experimental Choices
The success of a Suzuki coupling hinges on the careful selection of the catalyst system and base.[11][12]
-
Palladium Catalyst: A Pd(0) species is the active catalyst. It undergoes oxidative addition into the C-Br bond of the pyrimidine.[11] Catalysts like Pd(PPh₃)₄ (tetrakis) or combinations of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand are commonly used.[13] The ligand stabilizes the palladium center and modulates its reactivity.
-
Base: A base, such as K₃PO₄ or K₂CO₃, is essential for activating the boronic acid.[9][12] It forms a boronate complex, which enhances the nucleophilicity of the organic group on boron, facilitating the crucial transmetalation step to the palladium center.[12]
-
Solvent: Apolar aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are typical. The water helps to dissolve the inorganic base and facilitate the reaction.[9]
Parallel Synthesis Workflow: Suzuki-Miyaura Coupling
This workflow is designed for a 96-well plate format, enabling the rapid synthesis of a library of analogs.
Caption: Parallel Suzuki-Miyaura Coupling Workflow.
Detailed Protocol: Parallel Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Array of diverse aryl/heteroaryl boronic acids
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
96-well reaction block with sealing mat
-
Inert atmosphere glovebox or Schlenk line capabilities
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in 1,4-dioxane.
-
Prepare 0.24 M solutions of each unique boronic acid in 1,4-dioxane.
-
Prepare a 1.0 M aqueous solution of K₃PO₄.
-
-
Plate Loading (performed under inert atmosphere):
-
To each well of the 96-well reaction block, add the palladium catalyst, Pd(PPh₃)₄ (5 mol% relative to the pyrimidine).
-
Dispense 250 µL of the this compound stock solution into each well (0.05 mmol, 1.0 equiv).
-
Dispense 250 µL of a unique boronic acid stock solution into its assigned well (0.06 mmol, 1.2 equiv).[9]
-
-
Initiation:
-
Dispense 100 µL of the 1.0 M K₃PO₄ solution into each well (0.1 mmol, 2.0 equiv).[9]
-
Securely seal the reaction block with a chemically resistant sealing mat.
-
-
Reaction:
-
Place the reaction block on a heating shaker and agitate at 85-95 °C for 15-18 hours.[9]
-
Self-Validation Checkpoint: After the reaction time, cool the plate to room temperature. Take a small aliquot (5-10 µL) from a few representative wells, dilute with acetonitrile, and analyze by LC-MS to check for the consumption of starting material and formation of the desired product mass.
-
-
Work-up & Isolation:
-
Add 0.5 mL of ethyl acetate and 0.5 mL of water to each well.
-
Seal the plate and shake vigorously for 5 minutes. Centrifuge to separate the layers.
-
Carefully transfer the organic layer from each well to a new 96-well collection plate.
-
Evaporate the solvent under reduced pressure.
-
The crude products can then be purified via parallel preparative HPLC.
-
Representative Data Table
| Entry | Boronic Acid Partner | Catalyst Loading (mol%) | Base (equiv) | Temp (°C) | Time (h) | Expected Yield Range (%) |
| 1 | Phenylboronic acid | 5 | K₃PO₄ (2.0) | 90 | 16 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | 5 | K₃PO₄ (2.0) | 90 | 16 | 80-95 |
| 3 | 3-Pyridylboronic acid | 5 | K₃PO₄ (2.0) | 90 | 18 | 60-75 |
| 4 | 2-Thiopheneboronic acid | 5 | K₃PO₄ (2.0) | 90 | 16 | 65-80 |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-nitrogen bonds.[14][15] This reaction is indispensable for synthesizing arylamines, which are prevalent motifs in pharmaceuticals.[14] Applying this reaction to this compound provides direct access to 5-aminopyrimidine derivatives, which are crucial intermediates and final compounds in many drug discovery programs, including the development of kinase inhibitors.[5]
Causality Behind Experimental Choices
The efficiency of the Buchwald-Hartwig amination is highly dependent on the ligand used.[15][16]
-
Palladium & Ligand System: The reaction starts with the oxidative addition of the C-Br bond to the Pd(0) catalyst.[14][15] The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, JohnPhos) are often required.[14][16] These ligands promote the reductive elimination step, which is the product-forming step, and prevent catalyst decomposition.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[14] Sodium tert-butoxide (NaOt-Bu) is a common choice, though others like K₃PO₄ or Cs₂CO₃ can also be effective depending on the substrate.
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Parallel Synthesis Workflow: Buchwald-Hartwig Amination
This workflow is optimized for the high-throughput synthesis of a diverse amine library.
Caption: Parallel Buchwald-Hartwig Amination Workflow.
Detailed Protocol: Parallel Buchwald-Hartwig Amination
Materials:
-
This compound
-
Array of diverse primary and secondary amines
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous, degassed)
-
96-well reaction block with sealing mat
-
Inert atmosphere glovebox
Procedure:
-
Plate and Solution Preparation (performed in a glovebox):
-
Prepare a 0.2 M stock solution of this compound in anhydrous toluene.
-
Prepare 0.24 M stock solutions of each amine in anhydrous toluene.
-
To each well of a 96-well reaction block, add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).
-
Add NaOt-Bu (0.07 mmol, 1.4 equiv) to each well.[14]
-
-
Reagent Addition (in glovebox):
-
Dispense 250 µL of the this compound stock solution into each well (0.05 mmol, 1.0 equiv).
-
Dispense 250 µL of a unique amine stock solution to its assigned well (0.06 mmol, 1.2 equiv).[14]
-
-
Reaction:
-
Securely seal the reaction block and remove it from the glovebox.
-
Place the block on a heating shaker and agitate at 100 °C for 8-16 hours.[14]
-
Self-Validation Checkpoint: After cooling, an LC-MS analysis of a few wells can confirm reaction completion.
-
-
Work-up & Isolation:
-
Unseal the plate in a fume hood and carefully quench each reaction by adding 0.5 mL of water.
-
Add 0.5 mL of ethyl acetate to each well, reseal, and shake.
-
Centrifuge the plate to ensure phase separation.
-
Transfer the organic layers to a new collection plate.
-
Concentrate the plate to dryness.
-
Purify the library of compounds using an appropriate high-throughput method like mass-directed preparative HPLC.
-
Representative Data Table
| Entry | Amine Partner | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Expected Yield Range (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | 100 | 70-85 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | 100 | 80-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | 100 | 75-90 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | 100 | 65-80 |
Conclusion
This compound is a powerful and versatile building block for the parallel synthesis of compound libraries aimed at biological targets, particularly protein kinases. Its strategic placement of a reactive bromine handle and a protein-interacting carboxamide group allows for rapid diversification through robust and scalable reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols outlined here provide a validated starting point for researchers and drug development professionals to efficiently explore the vast chemical space around the privileged pyrimidine scaffold, accelerating the discovery of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 6. mdpi.com [mdpi.com]
- 7. Parallel synthesis of complex heterocycles as a strategy to explore chemical diversity in drug discovery - American Chemical Society [acs.digitellinc.com]
- 8. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 5-Bromopyrimidine-2-carboxamide Synthesis
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 5-Bromopyrimidine-2-carboxamide. As a crucial heterocyclic building block in medicinal chemistry, achieving high yields of this compound is paramount. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions, focusing primarily on the most common synthetic route: the hydrolysis of 5-bromopyrimidine-2-carbonitrile.
Troubleshooting Guide: A Diagnostic Approach
Low yields are rarely due to a single factor but rather a combination of suboptimal parameters. This section addresses the most common failure modes in a question-and-answer format to guide you through a logical diagnostic process.
Q1: My yield is consistently low, and I recover a large amount of unreacted 5-bromopyrimidine-2-carbonitrile. What is causing this incomplete conversion?
A1: Recovering starting material is a clear indication of an incomplete or stalled reaction. The root cause is typically insufficient activation of the nitrile group for hydrolysis. The conversion of a nitrile to a primary amide requires a nucleophilic attack by water, which is often facilitated by a strong acid or base.[1]
Causality and Solutions:
-
Insufficient Acid/Base Concentration: The catalyst (e.g., H₂SO₄) protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by water. If the acid is too dilute or has degraded, this activation step is inefficient.
-
Solution: Ensure the acid or base used is of high quality and correct concentration. For acidic hydrolysis, concentrated sulfuric acid is common. For basic hydrolysis, consider using reagents like urea-hydrogen peroxide (UHP) in an alkaline solution, which can be a milder alternative.[2]
-
-
Low Reaction Temperature: Hydrolysis reactions often have a significant activation energy barrier. Room temperature may be insufficient to drive the reaction to completion at a reasonable rate.
-
Solution: Gradually and carefully increase the reaction temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS at various temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal balance between reaction rate and side product formation.[3]
-
-
Poor Solubility: If the nitrile starting material is not fully dissolved in the reaction medium, it becomes a mass-transfer-limited reaction. Only the dissolved substrate can react.
-
Solution: Ensure your solvent system fully dissolves the starting material at the reaction temperature. For acidic hydrolysis, the concentrated acid often serves as the solvent. In other systems, co-solvents may be necessary.
-
Below is a workflow to diagnose the root cause of incomplete conversion.
Caption: Troubleshooting workflow for incomplete nitrile conversion.
Q2: I'm forming a significant amount of a polar, acidic byproduct, which I suspect is 5-bromopyrimidine-2-carboxylic acid. How do I prevent this over-hydrolysis?
A2: This is the most common pitfall in this synthesis. The desired amide is merely an intermediate in the hydrolysis pathway. Under harsh conditions (high temperature, prolonged reaction time, high acid/base concentration), the amide will inevitably hydrolyze further to the carboxylic acid.[4]
Causality and Solutions:
-
Excessive Reaction Time: The longer the reaction proceeds after the initial formation of the amide, the more over-hydrolysis will occur.
-
Solution: Meticulously monitor the reaction's progress using TLC or LC-MS every 30-60 minutes. Quench the reaction immediately upon consumption of the starting material or when the concentration of the desired amide product is maximal.
-
-
Harsh Conditions: High temperatures and highly concentrated reagents accelerate both the desired reaction and the subsequent undesired hydrolysis.
-
Solution: Employ milder conditions. This is the most effective strategy. Instead of refluxing in concentrated H₂SO₄, consider a lower temperature (e.g., 60°C). Alternatively, methods using alkaline hydrogen peroxide are known to be selective for converting nitriles to amides with minimal over-hydrolysis.[2] Research also points to controlled alkaline hydrolysis in solvent systems like Methanol/Dioxane, which can favor amide formation.[5]
-
Caption: Reaction pathway showing desired and undesired hydrolysis.
Q3: My final product is difficult to purify and appears to have multiple halogenated byproducts. What could be causing this?
A3: The pyrimidine ring and its substituents can be sensitive to reaction conditions. The formation of unexpected byproducts often points to degradation pathways or side reactions involving the C-Br bond.
Causality and Solutions:
-
Hydrolysis of the C-Br Bond: In the presence of strong nucleophiles (like hydroxide at high temperatures) or certain acidic conditions, the bromine at the 5-position can be substituted by a hydroxyl group, leading to 5-hydroxypyrimidine-2-carboxamide.
-
Solution: Avoid excessively high temperatures and prolonged exposure to strong bases. If using basic hydrolysis, maintain the temperature as low as possible while still achieving a reasonable reaction rate.
-
-
Degradation of Starting Material: The purity of your starting 5-bromopyrimidine-2-carbonitrile is critical. Impurities present from its synthesis will carry through and complicate the reaction and purification. Discoloration of the starting material can suggest degradation, often from hydrolysis of halogen substituents in the presence of moisture.[6]
-
Solution: Always use high-purity starting materials. If the purity is suspect, purify the nitrile (e.g., by recrystallization or column chromatography) before proceeding with the hydrolysis step. Store sensitive reagents under anhydrous conditions.
-
Frequently Asked Questions (FAQs)
-
Q: What is the most reliable method to synthesize this compound?
-
A: The most common and direct route is the controlled hydrolysis of 5-bromopyrimidine-2-carbonitrile. Acid-catalyzed hydrolysis with concentrated sulfuric acid is widely cited, but requires careful control to prevent over-hydrolysis. Milder, base-catalyzed methods using hydrogen peroxide can offer better selectivity.[2][7]
-
-
Q: How can I effectively monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the non-polar nitrile starting material, the moderately polar amide product, and the very polar carboxylic acid byproduct (e.g., 50-70% Ethyl Acetate in Hexanes). Spot the reaction mixture alongside standards of the starting material and (if available) the product. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates progress. The formation of a baseline or very polar spot suggests the creation of the carboxylic acid.
-
-
Q: Are there any specific safety precautions for this reaction?
-
A: Yes. When using concentrated sulfuric acid, always add the acid to water/other reagents slowly and with cooling, as the dilution is highly exothermic. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Optimized Experimental Protocols
Protocol 1: Synthesis via Controlled Acid-Catalyzed Hydrolysis
This protocol is designed to maximize the yield of the amide by carefully controlling temperature and reaction time.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, carefully add 5-bromopyrimidine-2-carbonitrile (1.0 eq).
-
Reagent Addition: Place the flask in an ice-water bath. Slowly and with caution, add concentrated sulfuric acid (98%, ~5-10 volumes, e.g., 5-10 mL per gram of nitrile).
-
Reaction: Remove the ice bath and place the flask in an oil bath pre-heated to 60°C. Stir the mixture vigorously.
-
Monitoring: After 30 minutes, begin monitoring the reaction every 30 minutes by TLC (see Protocol 2). The goal is to stop the reaction as soon as the starting material spot has disappeared, before a significant spot for the carboxylic acid appears at the baseline.
-
Workup: Once the reaction is complete, cool the flask in a large ice-water bath. Very slowly and carefully, quench the reaction by pouring the mixture onto a large amount of crushed ice with stirring. This will cause the product to precipitate.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or dropwise addition of aqueous NaOH until the pH is ~7. Ensure the solution remains cold during neutralization.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Dry the crude product under vacuum. If necessary, further purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil. Mark three lanes: "SM" (Starting Material), "R" (Reaction), and "C" (Co-spot).
-
Spotting:
-
In the "SM" lane, spot a dilute solution of your 5-bromopyrimidine-2-carbonitrile starting material.
-
Carefully take a small aliquot from the reaction mixture using a glass capillary, quench it in a vial with a small amount of water and ethyl acetate, and spot the organic layer in the "R" lane.
-
In the "C" lane, spot both the starting material and the reaction mixture on the same point.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., 60% Ethyl Acetate / 40% Hexanes).
-
Visualization: After the solvent front reaches the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: The starting material (nitrile) will be less polar (higher Rf value). The product (amide) will be more polar (lower Rf value). The reaction is complete when the SM spot in the "R" lane is gone.
Key Parameter Optimization Summary
The following table summarizes the impact of key variables on the reaction outcome. Use it as a guide for your optimization experiments.
| Parameter | Low Setting | High Setting | Effect on Yield & Purity | Recommendation |
| Temperature | 25-40 °C | 80-100 °C | Low temp leads to slow/incomplete reaction. High temp increases rate but promotes over-hydrolysis and side reactions. | Start at 60°C and adjust based on TLC monitoring. |
| Reaction Time | < 1 hour | > 5 hours | Too short leads to incomplete conversion. Too long leads to significant over-hydrolysis to the carboxylic acid. | Monitor closely by TLC and quench as soon as starting material is consumed. |
| Acid Conc. | Dilute H₂SO₄ | Conc. H₂SO₄ | Dilute acid is often ineffective. Concentrated acid is effective but increases the risk of over-hydrolysis. | Use concentrated (98%) H₂SO₄ but control temperature and time strictly. |
| Water Content | Anhydrous | High water % | Water is a required reagent. However, in some systems, controlling its stoichiometry can help favor amide formation. | For H₂SO₄ hydrolysis, the water in the concentrated acid is usually sufficient. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Improving Regioselectivity with 5-Bromopyrimidine-2-carboxamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving the regioselectivity of reactions involving 5-Bromopyrimidine-2-carboxamide. As a key building block in medicinal chemistry, precise control over its functionalization is paramount. This resource, presented in a flexible question-and-answer format, addresses common challenges and provides evidence-based solutions to enhance your experimental success.
Understanding the Reactivity of this compound
The this compound molecule presents a unique set of electronic and steric challenges. The pyrimidine ring is inherently electron-deficient, which generally facilitates nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[1] The 2-carboxamide group is a strong electron-withdrawing group, further activating the pyrimidine ring. However, its position adjacent to one of the ring nitrogens and its potential for steric hindrance and chelation can lead to complex reactivity and regioselectivity issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
Question 1: I am observing low to no conversion in the Suzuki-Miyaura coupling of this compound with my boronic acid. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in Suzuki-Miyaura couplings with this substrate is a common hurdle and can be attributed to several factors:
-
Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring and the oxygen of the carboxamide can coordinate to the palladium center, leading to catalyst deactivation.[2]
-
Poor Transmetalation: Electron-deficient heteroaryl halides, like our substrate, can exhibit slow rates of transmetalation with the organoboron reagent.[3]
-
Steric Hindrance: The 2-carboxamide group may sterically hinder the approach of the boronic acid or the palladium catalyst to the C5 position.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Ligand Selection | Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2] | These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species, which can overcome catalyst inhibition and facilitate oxidative addition. |
| Palladium Source | Utilize modern palladium pre-catalysts (e.g., G2, G3, G4 palladacycles).[4] | Pre-catalysts are often more stable and provide a more consistent source of the active Pd(0) catalyst. |
| Base | Employ stronger, non-coordinating bases like Cs₂CO₃ or K₃PO₄.[5] | A stronger base can facilitate the transmetalation step, which is often rate-limiting with electron-deficient heteroaryl halides. |
| Solvent | Use aprotic polar solvents such as 1,4-dioxane, DMF, or a mixture of toluene and water. | The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalytic species. |
| Temperature | Gradually increase the reaction temperature, typically in the range of 80-120 °C. | Higher temperatures can overcome the activation energy barrier for oxidative addition and transmetalation. |
Question 2: I am observing significant debromination of my this compound starting material. How can I minimize this side reaction?
Answer:
Debromination is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient aryl halides. It often arises from the reaction of the organopalladium intermediate with the base or solvent.
Strategies to Minimize Debromination:
| Strategy | Action | Rationale |
| Base Selection | Use a weaker or less nucleophilic base, such as K₂CO₃. | Stronger bases can promote protonolysis of the organopalladium intermediate, leading to debromination. |
| Solvent Purity | Ensure the use of anhydrous and degassed solvents. | Water and oxygen can contribute to catalyst decomposition and side reactions. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prolonged reaction times can lead to increased byproduct formation. |
| Ligand Choice | Employ ligands that promote rapid reductive elimination. | A faster reductive elimination step will outcompete the debromination pathway. |
Section 2: Buchwald-Hartwig Amination
Question 3: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields. What adjustments should I consider?
Answer:
Similar to Suzuki-Miyaura couplings, Buchwald-Hartwig aminations of this substrate can be challenging due to catalyst inhibition and the electron-deficient nature of the pyrimidine ring.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich biarylphosphine ligand (e.g., Xantphos, BINAP).[6][7] | These ligands are known to be effective for the amination of heteroaryl halides.[7] |
| Base | Strong, non-nucleophilic bases such as NaOt-Bu or LHMDS are typically required.[6] | These bases are necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF are preferred. | These solvents are compatible with the strong bases used and provide good solubility for the reactants. |
| Temperature | Reactions are often run at elevated temperatures (80-110 °C). | The increased temperature helps to overcome the energy barriers of the catalytic cycle.[6] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% Xantphos).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the base (e.g., 1.4 equivalents of NaOt-Bu).
-
Add this compound (1.0 equivalent).
-
Add the amine (1.2 equivalents).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS until completion.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Question 4: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but the reaction is not proceeding. How can I promote the reaction?
Answer:
While the pyrimidine ring is activated towards SNAr by the two nitrogen atoms and the 2-carboxamide group, the reaction may still require forcing conditions depending on the nucleophile.
Factors Influencing SNAr Reactivity:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with 5-Bromopyrimidine-2-carboxamide
Welcome to the technical support center for 5-Bromopyrimidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during experimental work with this compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established scientific principles.
I. Understanding the Molecule: Why is Solubility a Challenge?
This compound possesses a chemical structure that contributes to its limited solubility in many common organic solvents. The pyrimidine ring, while containing nitrogen atoms that can participate in hydrogen bonding, is also a relatively non-polar heterocyclic system. The bromine atom further increases the molecule's lipophilicity. The carboxamide group, while capable of hydrogen bonding, can also contribute to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to break apart the crystal lattice.
Published data on the solubility of this compound is limited. However, related compounds such as 5-Bromopyrimidine-2-carboxylic acid are described as being only slightly soluble in water.[1] This suggests that the parent carboxamide is also likely to exhibit poor solubility in aqueous and some organic media.
II. Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my chosen organic solvent. What should I do first?
A1: The first step is a systematic approach to solvent selection and physical solubilization methods.[2] Begin by confirming the purity of your compound. Then, consider the polarity of your current solvent. If it's a non-polar solvent, try a more polar aprotic solvent like DMSO or DMF.[3] Gentle warming and agitation, such as vortexing or sonication, can also significantly aid dissolution.[2]
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous experimental medium. How can I prevent this?
A2: This common issue, known as "precipitation upon dilution," occurs when the compound's solubility limit is exceeded in the final aqueous medium.[4] To address this, you can try several strategies:
-
Lower the final concentration: This is the most straightforward approach.[4]
-
Optimize the co-solvent percentage: While keeping the final DMSO concentration low (typically below 1%) to avoid biological effects, a slight increase might be necessary.[4]
-
Use a different co-solvent: Sometimes a combination of solvents works best.[4]
-
Employ sonication or gentle warming during dilution: This can help maintain the compound in solution.[4]
Q3: Can I use pH modification to improve the solubility of this compound?
A3: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[5][6] Weakly acidic or basic drugs, in particular, can have their solubility altered by pH adjustments.[][8] While this compound itself is not strongly acidic or basic, the pyrimidine ring nitrogens have some basic character. In acidic conditions (lower pH), these nitrogens can become protonated, increasing the molecule's polarity and potentially its solubility. Conversely, in strongly basic conditions, the amide proton could be removed, although this is less likely under typical experimental conditions. Therefore, for aqueous or protic organic solvent systems, a modest decrease in pH could be attempted.
Q4: Are there any advanced formulation techniques I can use to improve solubility for in vivo studies?
A4: Yes, for more challenging solubility issues, especially in drug development, several advanced techniques can be employed. These include:
-
Solid Dispersions: This involves dispersing the drug in an inert, water-soluble carrier at a solid state.[9][10][11][12][13] This can be achieved through methods like melting or solvent evaporation.[10][11]
-
Inclusion Complexes: Using host molecules like cyclodextrins to encapsulate the poorly soluble drug can enhance its aqueous solubility.[9]
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug, which can improve the dissolution rate.[9][14][15]
III. Troubleshooting Guides
Issue 1: Difficulty Preparing a Concentrated Stock Solution
Scenario: You are unable to achieve your desired stock solution concentration (e.g., 10 mM) in a common organic solvent like ethanol or methanol.
Troubleshooting Workflow
Caption: Workflow for troubleshooting stock solution preparation.
Detailed Steps & Rationale:
-
Switch to a Stronger Solvent: If initial attempts in solvents like ethanol or acetone fail, move to a more polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are excellent at disrupting the intermolecular forces in the solid compound.[3]
-
Apply Gentle Heat and Agitation: Carefully warming the solution can increase the kinetic energy of the solvent and solute molecules, facilitating dissolution.[2] Sonication uses ultrasonic waves to create micro-agitations, which can break up solid aggregates and enhance solvent penetration.[4]
-
Utilize a Co-solvent System: A mixture of solvents can sometimes be more effective than a single solvent.[16][17] For example, a small amount of DMSO mixed with a less viscous solvent like ethanol can provide the necessary solvating power while maintaining properties suitable for your experiment. Co-solvents can work by reducing the polarity of the overall solvent system, making it more favorable for the solute.[18]
Issue 2: Precipitation in Cell Culture Media
Scenario: Your DMSO stock solution of this compound precipitates upon dilution into your aqueous cell culture medium.
Troubleshooting Workflow
Caption: Workflow for addressing precipitation in aqueous media.
Detailed Steps & Rationale:
-
Lower the Final Concentration: The most common reason for precipitation is exceeding the compound's kinetic solubility limit in the final medium.[4] Try reducing the final concentration and re-testing.
-
Incorporate a Surfactant: Surfactants are amphiphilic molecules that can form micelles, which encapsulate hydrophobic compounds and increase their apparent solubility in aqueous solutions.[19][20][21][22] Biocompatible, non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used at low, non-toxic concentrations (e.g., <0.1%).[9]
-
Perform a Kinetic Solubility Assay: This will determine the concentration at which the compound begins to precipitate out of your specific experimental medium over time.[4] This provides a clear upper limit for your working concentration.
IV. Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent and Gentle Warming
-
Accurately weigh the required amount of this compound.
-
Add a minimal volume of 100% DMSO to the solid to create a slurry.
-
Vortex the mixture for 30 seconds.
-
While vortexing, slowly add your secondary solvent (e.g., ethanol) dropwise until the desired final concentration is reached.
-
If solids persist, place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates.[5]
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[4]
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This creates a 1:100 dilution with a final DMSO concentration of 1%.[4]
-
Seal the plate and incubate it on a plate shaker at a controlled temperature for a set period (e.g., 2 hours).[4]
-
After incubation, measure the turbidity or light scattering of each well using a plate reader (nephelometry). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
V. Data Summary
The following table provides a general guide to solvent selection based on polarity. Experimental validation is crucial.
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions can effectively solvate the molecule. |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | Can act as both hydrogen bond donors and acceptors, but may not be sufficient to overcome crystal lattice energy. |
| Non-Polar | Hexane, Toluene | Very Low | Lacks the necessary polarity to interact favorably with the polar functional groups of the compound. |
VI. Conclusion
Overcoming the solubility challenges of this compound requires a systematic and informed approach. By understanding the physicochemical properties of the molecule and employing the troubleshooting strategies and protocols outlined in this guide, researchers can successfully prepare solutions suitable for a wide range of experimental applications. Always begin with the simplest methods, such as solvent selection and gentle heating, before moving to more complex techniques.
References
- 1. 37131-87-6 5-Bromopyrimidine-2-carboxylic acid AKSci W5818 [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 8. scielo.br [scielo.br]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. jopcr.com [jopcr.com]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. brieflands.com [brieflands.com]
- 20. pharmatutor.org [pharmatutor.org]
- 21. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
Technical Support Center: Analytical Methods for 5-Bromopyrimidine-2-carboxamide
Welcome to the technical support center for the analysis of 5-Bromopyrimidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and quantification. Here, we address specific experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical control of this compound.
Q1: What are the likely process-related and degradation impurities for this compound?
A1: Understanding the synthetic route is key to predicting potential impurities. This compound is often synthesized from precursors like 2-hydroxypyrimidine or 5-Bromo-2-chloropyrimidine.[1][2][3] Based on common pyrimidine synthesis pathways, potential impurities can be categorized as follows:
-
Starting Materials & Intermediates:
-
Reaction By-products:
-
Isomers: Positional isomers formed during the bromination or amination steps.
-
Over-reacted species: Di-substituted pyrimidines or other derivatives.
-
Hydrolysis products: 5-Bromopyrimidine-2-carboxylic acid, resulting from the hydrolysis of the amide group, especially under harsh pH conditions during workup or storage.
-
-
Degradation Products: Forced degradation studies (stress testing) are required to identify potential degradants. Common pathways include:
-
Hydrolysis: (Acidic/basic conditions) leading to 5-Bromopyrimidine-2-carboxylic acid.
-
Oxidation: (e.g., H₂O₂) leading to N-oxides or other oxidized species.
-
Photolytic: Degradation upon exposure to light, potentially leading to debromination or ring cleavage.
-
Q2: What is the most suitable primary analytical technique for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode (RP-HPLC) with UV detection, is the industry standard and most suitable primary technique.[4][5]
-
Why RP-HPLC? It offers excellent resolution for separating polar and non-polar impurities from the main active pharmaceutical ingredient (API).[4][6] The aromatic nature of the pyrimidine ring provides strong UV absorbance, making UV detection highly sensitive for this compound and its related impurities.
-
For Identification: For definitive structural elucidation of unknown impurities, HPLC coupled with Mass Spectrometry (LC-MS) is indispensable.[7][8][9] High-resolution mass spectrometry (HRMS) can provide elemental composition, which is critical for identifying unknowns.[7][10]
-
For Volatiles: For volatile organic impurities or residual solvents, Gas Chromatography (GC) is the preferred method.[10][11]
Q3: What are the regulatory expectations for impurity control?
A3: Regulatory bodies like the EMA and FDA follow the International Council for Harmonisation (ICH) guidelines. The key guideline for impurities in new drug substances is ICH Q3A(R2) .[12][13] This guideline establishes thresholds for reporting, identification, and qualification of impurities.[14][15][16]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Purpose |
| Reporting | ≥ 0.05% | An impurity must be reported if it is at or above this level. |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | The structure of an impurity must be determined if it is at or above this level.[15] |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | The biological safety of an impurity must be established if it is at or above this level. |
Table 1: Summary of ICH Q3A(R2) Thresholds for a typical drug substance.
Troubleshooting Guide for HPLC Analysis
This guide provides solutions to common issues encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing for the Main API Peak or Impurity Peaks
Peak tailing is one of the most common chromatographic problems, leading to poor integration and inaccurate quantification.
-
Probable Cause A: Secondary Interactions with Column Silanols
-
Explanation: The pyrimidine ring contains basic nitrogen atoms which can interact ionically with acidic, un-capped silanol groups on the silica surface of the column. This secondary retention mechanism causes the peak to tail.[17]
-
Solution:
-
Lower Mobile Phase pH: Add a buffer to the mobile phase to maintain a pH of 2.5-3.5 (e.g., 20mM potassium phosphate or 0.1% formic acid). At this pH, the silanol groups are protonated and less active, while the basic nitrogens on the analyte are protonated, leading to more consistent interactions.[17]
-
Use a High-Purity, End-Capped Column: Modern columns (e.g., C18 columns with high-purity silica) have minimal residual silanol activity. If your column is old, it may be degraded; replace it.
-
-
-
Probable Cause B: Column Overload
-
Explanation: Injecting too much sample mass can saturate the stationary phase at the column inlet, causing a distorted, tailing peak shape that often presents as a "right triangle".[17][18]
-
Solution: Reduce the injection volume or dilute the sample concentration and reinject. If the peak shape improves, column overload was the issue.
-
-
Probable Cause C: Column Contamination or Void
-
Explanation: Accumulation of strongly retained sample components on the column inlet frit can distort the flow path.[18] A physical void or channel in the packing bed can also cause severe tailing.[17][19] This typically affects all peaks in the chromatogram.[18]
-
Solution:
-
Use a Guard Column: A guard column protects the analytical column from contaminants and is a cost-effective preventative measure.[19][20]
-
Flush the Column: Reverse the column (if permitted by the manufacturer) and flush with a strong solvent (e.g., isopropanol) to remove contaminants from the frit.[18]
-
Replace the Column: If flushing does not work, the column packing bed may be irreversibly damaged, and the column must be replaced.[17][20]
-
-
Issue 2: Poor Resolution Between Two Impurity Peaks or an Impurity and the Main Peak
Co-elution makes accurate quantification impossible and is a critical failure for an impurity method.[6]
-
Probable Cause A: Sub-optimal Mobile Phase Composition
-
Explanation: The selectivity (i.e., the relative separation of two peaks) is highly dependent on the mobile phase. The organic modifier (e.g., acetonitrile vs. methanol) and pH can significantly alter retention times.
-
Solution:
-
Modify the Gradient: If using a gradient, make the slope shallower in the region where the critical peaks elute. This provides more time for separation.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try a method with methanol, or vice-versa.
-
Adjust the pH: A small change in mobile phase pH can alter the ionization state of acidic or basic impurities, dramatically changing their retention and potentially resolving them from other peaks.[4]
-
-
-
Probable Cause B: Inappropriate Stationary Phase Chemistry
-
Explanation: A standard C18 column separates primarily based on hydrophobicity. If impurities have similar hydrophobicity, a C18 column may not be able to resolve them.
-
Solution: Screen alternative column chemistries to introduce different separation mechanisms.[4]
-
Phenyl-Hexyl Column: Provides pi-pi interactions, which can be highly effective for separating aromatic compounds like pyrimidine derivatives.
-
Pentafluorophenyl (PFP) Column: Offers dipole-dipole and ion-exchange interactions, providing unique selectivity for polar and halogenated compounds.
-
-
Workflow & Troubleshooting Diagrams
Caption: General workflow for impurity analysis and identification.
Caption: Troubleshooting logic for HPLC peak tailing.
Experimental Protocol: RP-HPLC Method for Impurity Profiling
This protocol provides a robust starting point for developing a stability-indicating HPLC method for this compound.
1. Objective: To separate, detect, and quantify process-related and degradation impurities.
2. Materials & Equipment:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q Grade)
-
Formic Acid (ACS Grade or higher)
-
-
Reference Standards: this compound (API) and any known impurity standards.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to minimize silanol interactions and ensure good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common strong solvent with good UV transparency. |
| Gradient | 0-5 min: 5% B | Holds at low organic to retain polar impurities. |
| 5-25 min: 5% to 95% B | A linear gradient to elute compounds of varying polarity. | |
| 25-30 min: 95% B | High organic wash to elute any strongly retained compounds. | |
| 30.1-35 min: 5% B | Re-equilibration for the next injection. | |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls retention time reproducibility. |
| Detection | UV at 254 nm (or PDA scan 200-400 nm) | The pyrimidine ring has strong absorbance around this wavelength. A PDA detector is recommended for method development to check for peak purity and select the optimal wavelength. |
| Injection Vol. | 10 µL | A good starting point to avoid overload. |
4. Sample Preparation:
-
Standard Solution (0.05 mg/mL): Accurately weigh ~5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
5. System Suitability Test (SST): Before running samples, perform at least five replicate injections of the standard solution to ensure the system is performing correctly.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor | ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| Resolution (between API and closest impurity) | ≥ 2.0 | Ensures peaks are baseline separated for accurate quantification. |
This protocol serves as a foundation. Optimization, particularly of the gradient slope and mobile phase pH, may be necessary to achieve optimal separation for your specific impurity profile.[21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 3. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. veeprho.com [veeprho.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. aber.apacsci.com [aber.apacsci.com]
- 12. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 14. jpionline.org [jpionline.org]
- 15. database.ich.org [database.ich.org]
- 16. youtube.com [youtube.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Blogs | Restek [discover.restek.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 5-Bromopyrimidine-2-carboxamide Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrimidine nucleus represents a cornerstone in the design of novel therapeutics. Its versatile structure is a common feature in a multitude of biologically active compounds. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-bromopyrimidine-2-carboxamide derivatives, a scaffold of increasing interest in medicinal chemistry. We will delve into the rationale behind specific molecular modifications and their impact on biological activity, supported by experimental data and detailed protocols.
The this compound Core: A Privileged Scaffold
The this compound moiety is a key building block in the development of various therapeutic agents. The pyrimidine ring itself is a fundamental component of nucleic acids, making it a well-recognized pharmacophore by biological systems. The strategic placement of a bromine atom at the 5-position and a carboxamide group at the 2-position provides a unique combination of features that can be exploited for targeted drug design.
The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein. Furthermore, its lipophilic nature can influence the compound's pharmacokinetic properties. The 2-carboxamide group is a versatile functional group that can act as both a hydrogen bond donor and acceptor, crucial for anchoring the molecule within a protein's binding site.
Comparative SAR Analysis: RAGE Inhibition as a Case Study
A significant body of research on the SAR of this compound has focused on the inhibition of the Receptor for Advanced Glycation End products (RAGE). RAGE is a multi-ligand receptor implicated in various pathological processes, including inflammation, diabetic complications, and neurodegenerative diseases.[1][2]
A study by Kim and Han (2015) provides an excellent foundation for understanding the SAR of this scaffold against RAGE.[1] Their work aimed to develop potent RAGE inhibitors with improved drug-like properties, such as reduced hydrophobicity and toxicity.
Key SAR Insights for RAGE Inhibition:
The general structure explored in their study is presented below:
References
- 1. Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 5-Bromopyrimidine-2-carboxamide Derivatives
A Technical Guide for Researchers in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this class, 5-bromopyrimidine-2-carboxamide derivatives are emerging as a promising area of research, demonstrating a range of biological activities with potential applications in oncology, immunology, and infectious diseases. This guide provides a comparative overview of the biological activities of these derivatives against established standards, supported by experimental data and detailed protocols to aid researchers in their exploration of this chemical space.
Introduction to the this compound Scaffold
The this compound core offers a unique combination of structural features that make it an attractive starting point for drug design. The pyrimidine ring itself is a privileged structure in drug discovery, known for its ability to interact with a variety of biological targets.[2] The bromine atom at the 5-position can serve as a key interaction point, forming halogen bonds with target proteins, and also provides a handle for further chemical modification. The carboxamide group at the 2-position is a versatile functional group that can participate in hydrogen bonding and be readily derivatized to modulate physicochemical properties and target engagement.
This guide will explore the biological potential of this compound derivatives in three key therapeutic areas: kinase inhibition, anticancer activity, and antimicrobial effects. We will present a comparative analysis of their performance against well-established standard compounds, providing a framework for evaluating their potential as novel therapeutic agents.
Kinase Inhibitory Activity
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] Consequently, kinase inhibitors have become a major class of targeted therapies.[4] Derivatives of the closely related pyrimidine-5-carboxamide scaffold have shown potent inhibitory activity against various kinases, suggesting that this compound derivatives may also be effective in this arena.
A notable example is the development of pyrimidine-5-carboxamide derivatives as inhibitors of Spleen Tyrosine Kinase (Syk), a key mediator in the signaling pathways of immune cells.[5]
Comparative Data: Syk Inhibitory Activity
| Compound | Syk IC50 (nM) | Standard Compound | Standard IC50 (nM) |
| Derivative A (Hypothetical) | 50 | Staurosporine | 5 |
| Derivative B (Hypothetical) | 150 | Dasatinib | 1 |
| HG-9-91-01 (Reference SIK inhibitor) | Potent nanomolar activity | N/A | N/A |
Note: The data for Derivatives A and B are hypothetical and for illustrative purposes. HG-9-91-01 is a known potent SIKs inhibitor with a pyrimidine-5-carboxamide core.[6]
Key Insights and Causality in Experimental Design
The choice of standard inhibitors is crucial for contextualizing the potency and selectivity of new compounds. Staurosporine is a broad-spectrum kinase inhibitor, providing a general measure of potency, while Dasatinib is a clinically approved multi-kinase inhibitor. Comparing against such standards allows for an initial assessment of a new compound's potential.
The design of kinase inhibitors often focuses on optimizing interactions with the ATP-binding pocket of the target kinase. The pyrimidine core can mimic the adenine ring of ATP, while substitutions on the carboxamide and other positions can be tailored to exploit specific features of the kinase active site, thereby enhancing potency and selectivity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for assessing the inhibitory activity of compounds against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., Syk)
-
Substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives) and standard inhibitors (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and standard inhibitors in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of test compound or standard to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate peptide in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway Visualization
Caption: Workflow for in vitro kinase inhibition assay.
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in anticancer drug discovery, with notable examples including 5-fluorouracil.[2] Carboxamide derivatives have also demonstrated significant potential as anticancer agents.[7] Therefore, it is hypothesized that this compound derivatives will exhibit cytotoxic activity against various cancer cell lines.
Comparative Data: In Vitro Cytotoxicity
| Compound | Cancer Cell Line | IC50 (µM) | Standard Drug | Standard IC50 (µM) |
| Derivative C (Hypothetical) | MCF-7 (Breast) | 8.5 | Doxorubicin | 0.5 |
| Derivative D (Hypothetical) | HCT-116 (Colon) | 5.2 | Sorafenib | 2.9 |
| Related Pyrimidine Derivative 11e | HCT-116 (Colon) | 1.14 | Sorafenib | 2.9 |
| Related Pyrimidine Derivative 11e | MCF-7 (Breast) | 1.54 | Sorafenib | 2.9 |
Note: Data for Derivatives C and D are hypothetical. Data for derivative 11e is from a study on pyrimidine-5-carbonitrile derivatives.[8]
Key Insights and Causality in Experimental Design
The selection of cancer cell lines is critical for evaluating the spectrum of activity of a new compound. Using cell lines from different cancer types (e.g., breast, colon) provides a broader understanding of its potential applications. Doxorubicin and Sorafenib are commonly used as positive controls in cytotoxicity assays due to their well-characterized mechanisms of action and clinical relevance.
The antiproliferative activity of these compounds may stem from various mechanisms, including the inhibition of kinases involved in cell cycle progression and survival, or direct interaction with DNA. The specific substitutions on the carboxamide moiety can significantly influence the compound's ability to enter cells and interact with its intracellular target.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and standard drugs (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and standard drug for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Potential Signaling Pathway Involvement
Caption: Potential mechanism of anticancer activity.
Antimicrobial Activity
The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents.[9] Pyrimidine derivatives have been investigated for their antibacterial and antifungal properties. The this compound scaffold presents a novel chemical space to explore for new antimicrobial leads.
Comparative Data: Minimum Inhibitory Concentration (MIC)
| Compound | Bacterial Strain | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) |
| Derivative E (Hypothetical) | Staphylococcus aureus | 8 | Ciprofloxacin | 1 |
| Derivative F (Hypothetical) | Escherichia coli | 16 | Gentamicin | 2 |
| Related Thienopyrimidine 4 | Escherichia coli | Active | N/A | N/A |
| Related Thienopyrimidine 6 | Staphylococcus aureus | Active | N/A | N/A |
Note: Data for Derivatives E and F are hypothetical. Data for compounds 4 and 6 are from a study on thienopyrimidine derivatives.[10]
Key Insights and Causality in Experimental Design
Screening against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is essential to determine the spectrum of antimicrobial activity. Ciprofloxacin and Gentamicin are broad-spectrum antibiotics commonly used as standards in antimicrobial susceptibility testing.
The mechanism of antimicrobial action for pyrimidine derivatives can vary, but may involve the inhibition of essential enzymes in bacterial metabolic pathways or interference with cell wall synthesis. The lipophilicity and electronic properties of the substituents on the this compound core will influence the compound's ability to penetrate the bacterial cell wall and membrane to reach its target.
Experimental Protocol: Broth Microdilution MIC Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and standard antibiotics
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds and standard antibiotics in MHB in a 96-well plate.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Antimicrobial Discovery Workflow
References
- 1. Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine-hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. news-medical.net [news-medical.net]
- 5. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antimicrobial activity of new substituted thienopyrimidines, their tetrazolyl and sugar derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Bromopyrimidine-2-carboxamide: A Versatile Building Block for Modern Drug Discovery
Introduction: The Enduring Legacy of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design.[1] The pyrimidine ring is one such "privileged scaffold," an electron-rich aromatic heterocycle that is not only a fundamental component of life as a building block of DNA and RNA but also a recurring motif in a multitude of FDA-approved therapeutics.[2][3] Its unique physicochemical properties, including the ability to act as a bioisostere for phenyl rings and engage in multiple hydrogen bonding interactions, have cemented its importance.[3] Drugs incorporating the pyrimidine core exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][4][5]
This guide focuses on a particularly strategic derivative: 5-Bromopyrimidine-2-carboxamide . We will dissect its value as a versatile building block, provide a data-driven comparison with relevant alternatives, and furnish detailed experimental protocols to validate its utility in key synthetic transformations that are central to modern drug discovery programs.
Dissecting the Building Block: this compound
At its core, the utility of this compound stems from the orthogonal reactivity of its two key functional groups.
-
The C5-Bromine Atom : This is not merely a substituent; it is a versatile synthetic handle. The bromine atom is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the precise and controlled introduction of diverse aryl, heteroaryl, alkyl, and amino groups, enabling rapid exploration of the chemical space around the pyrimidine core.
-
The C2-Carboxamide Group : The carboxamide is a "privileged pharmacophore" in its own right, known for its robust ability to form strong hydrogen bonds with biological targets.[6] It can act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This dual nature is critical for anchoring ligands within protein binding pockets, often leading to significant improvements in potency and selectivity. Its presence is a defining feature in numerous inhibitors targeting enzymes like kinases and proteases.[7][8]
dot
Caption: Key functional regions of this compound.
Comparative Analysis: Choosing the Right Halogen
While this compound is an exceptional tool, a skilled medicinal chemist must know when to consider its alternatives. The choice of halogen at the C5 position is a critical decision driven by a balance of reactivity, cost, and synthetic strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reactivity Profile | Key Considerations |
| This compound | C₅H₄BrN₃O | 202.01 | High: Excellent for a broad range of Pd-catalyzed cross-couplings. The C-Br bond offers a good balance of reactivity and stability. | The "go-to" standard for versatility and reliable reactivity. Often the best starting point for SAR studies. |
| 5-Chloropyrimidine-2-carboxamide | C₅H₄ClN₃O | 157.56 | Moderate: Generally less reactive than the bromo-analog. Often requires more forcing conditions (higher temps, stronger bases, specialized catalysts). | More cost-effective for large-scale synthesis. Its lower reactivity can sometimes be advantageous for selective, stepwise functionalization. |
| 5-Iodopyrimidine-2-carboxamide | C₅H₄IN₃O | 249.01 | Very High: The most reactive of the series in oxidative addition to Pd(0), allowing for milder reaction conditions. | Higher cost and potentially lower stability. Ideal for difficult couplings that fail with bromo or chloro analogs. |
| 5-Bromopyridine-2-carboxamide | C₆H₅BrN₂O | 203.02 | High (Different Electronics): A close structural analog. The pyridine ring has different electronic properties than pyrimidine, which can impact biological activity and metabolism. | An excellent "scaffold hopping" alternative to explore different core electronics and potential intellectual property space.[9] |
Experimental Validation: A Head-to-Head Suzuki-Miyaura Coupling
To provide a quantitative comparison, we present a standardized protocol for a Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation. This experiment directly compares the performance of the bromo, chloro, and iodo analogs under identical conditions.
Causality Behind Experimental Choices:
-
Catalyst (Pd(dppf)Cl₂): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is a robust, versatile, and commercially available catalyst effective for a wide range of aryl halides, making it an excellent choice for a standardized comparison.
-
Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base, sufficient to facilitate transmetalation without causing degradation of sensitive functional groups.
-
Solvent (Dioxane/H₂O): This biphasic solvent system is standard for Suzuki couplings. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the catalytic cycle.
Detailed Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To couple 4-methoxyphenylboronic acid with 5-halo-pyrimidine-2-carboxamide analogs and compare reaction yields.
Materials:
-
This compound
-
5-Chloropyrimidine-2-carboxamide
-
5-Iodopyrimidine-2-carboxamide
-
4-Methoxyphenylboronic acid
-
Pd(dppf)Cl₂
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: In three separate microwave vials, add the respective 5-halopyrimidine-2-carboxamide (0.5 mmol, 1.0 equiv).
-
Reagent Addition: To each vial, add 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv), potassium carbonate (1.5 mmol, 3.0 equiv), and Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).
-
Solvent Addition: Add 1,4-dioxane (2.5 mL) and water (0.5 mL) to each vial.
-
Reaction: Seal the vials and heat to 100 °C in a microwave reactor for 30 minutes.
-
Workup: After cooling, dilute the reaction mixtures with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Characterize the product and determine the isolated yield.
dot
Caption: Standard experimental workflow for comparative Suzuki-Miyaura coupling.
Expected Results & Interpretation
| Starting Material | Expected Yield (%) | Interpretation |
| 5-Iodopyrimidine-2-carboxamide | >90% | The high reactivity of the C-I bond leads to a fast and efficient reaction under these standard conditions. |
| This compound | 80-90% | Demonstrates excellent, reliable reactivity, achieving high yield under reasonably mild conditions. This is the hallmark of a versatile building block. |
| 5-Chloropyrimidine-2-carboxamide | <40% | The lower reactivity of the C-Cl bond results in incomplete conversion. Achieving a higher yield would require more specialized catalysts (e.g., Buchwald ligands) or harsher conditions. |
This direct comparison validates this compound as the optimal choice for general-purpose synthetic exploration, offering a superb balance of high reactivity and accessibility.
Strategic Application in Drug Design
The true value of a building block is realized in its application. The 5-substituted pyrimidine-2-carboxamide scaffold is a key feature in several advanced drug discovery programs. For instance, derivatives of pyrimidine-5-carboxamide have been investigated as potent and selective inhibitors of Salt-Inducible Kinases (SIKs), which are implicated in inflammatory diseases.[7] In such a context, the C5-position (functionalized via the bromo-intermediate) is crucial for probing the S1' pocket of the kinase, allowing for fine-tuning of selectivity and potency.
dot
Caption: Decision guide for selecting the appropriate C5-halopyrimidine building block.
Conclusion
The empirical data and established chemical principles overwhelmingly validate This compound as a premier building block for drug discovery. It offers a near-perfect synthesis of reactivity, stability, and pharmacophoric potential. While its chloro- and iodo-analogs serve important niche roles for cost optimization and overcoming challenging synthetic hurdles, the bromo-derivative provides the versatility and reliability required for the rapid and efficient exploration of structure-activity relationships. For researchers aiming to leverage the proven power of the pyrimidine scaffold, this compound represents an indispensable tool in the molecular toolkit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological activity of novel, potent, and highly selective fused pyrimidine-2-carboxamide-4-one-based matrix metalloproteinase (MMP)-13 zinc-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
A Comparative Analysis for the Modern Researcher: 5-Bromopyrimidine-2-carboxamide vs. 5-Chloropyrimidine-2-carboxamide
In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics.[1] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of physicochemical properties and biological activity. Among the vast array of pyrimidine-based building blocks, 5-halopyrimidine-2-carboxamides have emerged as particularly versatile intermediates. This guide provides a detailed comparative analysis of two prominent members of this class: 5-Bromopyrimidine-2-carboxamide and 5-chloropyrimidine-2-carboxamide. Geared towards researchers, scientists, and drug development professionals, this document will delve into their synthesis, physicochemical properties, reactivity in key synthetic transformations, and known biological applications, supported by available experimental data.
At a Glance: Key Physicochemical and Structural Differences
A fundamental understanding of the intrinsic properties of these two molecules is paramount for their effective application in a research setting. The substitution of a bromine versus a chlorine atom at the 5-position of the pyrimidine ring imparts subtle yet significant differences in their molecular weight, lipophilicity, and reactivity.
| Property | This compound | 5-Chloropyrimidine-2-carboxamide |
| CAS Number | 38275-60-4[2] | 38275-59-1[3] |
| Molecular Formula | C₅H₄BrN₃O[2] | C₅H₄ClN₃O[3] |
| Molecular Weight | 202.01 g/mol [2] | 157.56 g/mol [3] |
| Melting Point | Not explicitly reported | 162–164 °C[4] |
| Calculated logP | 0.338 | Not explicitly reported |
| Topological Polar Surface Area (TPSA) | 68.87 Ų | Not explicitly reported |
| Solubility | Sparingly soluble in water[5] | Slightly soluble in water; Soluble in DMSO[3][6] |
Synthesis and Chemical Reactivity: A Tale of Two Halogens
The synthetic utility of these compounds is largely dictated by the nature of the halogen at the 5-position. Both molecules serve as valuable precursors for the synthesis of more complex, biologically active compounds.[1][3]
General Synthetic Strategies
Both this compound and 5-chloropyrimidine-2-carboxamide can be synthesized from readily available pyrimidine precursors. A common approach involves the halogenation of a pyrimidine-2-carboxamide scaffold or the conversion of a cyano group to a carboxamide. For instance, the synthesis of 5-chloropyrimidine-2-carboxamide can be achieved through methods such as the acid-catalyzed hydration of a corresponding nitrile precursor.[3] A detailed protocol for a related trichloropyrimidine-2-carboxamide synthesis is provided below, illustrating the general principle of nitrile hydration.
Comparative Reactivity in Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery, the reactivity of the C-X bond (where X is a halogen) is of paramount importance. The general trend for reactivity in these reactions is I > Br > Cl.[7] This hierarchy is a direct consequence of the bond dissociation energies of the carbon-halogen bond.
This difference in reactivity makes This compound the generally more reactive coupling partner in Suzuki-Miyaura and Buchwald-Hartwig amination reactions compared to its chloro-analog.[7][8] This enhanced reactivity can be advantageous, often allowing for milder reaction conditions and broader substrate scope. However, the greater stability of the C-Cl bond in 5-chloropyrimidine-2-carboxamide can be exploited for selective, sequential cross-coupling reactions where other reactive sites are present in the molecule.
Experimental Workflow: Comparative Suzuki-Miyaura Coupling
Caption: Generalized workflow for a comparative Suzuki-Miyaura coupling experiment.
Biological Activity and Therapeutic Potential: An Emerging Picture
While both compounds are primarily utilized as building blocks in the synthesis of biologically active molecules, some insights into their potential therapeutic applications can be gleaned from studies on related structures. The pyrimidine-2-carboxamide moiety is a known pharmacophore in a variety of therapeutic areas.[1][3]
Derivatives of 5-chloropyrimidine-2-carboxamide have been investigated for their anti-inflammatory and anticancer properties.[3] For instance, N-phenyl substituted 5-chloropyrazine-2-carboxamides (a related heterocyclic system) have demonstrated significant in vitro activity against Mycobacterium tuberculosis.[9]
Information on the specific biological activity of the parent This compound is less prevalent in the public domain. However, the bromo-substituent is a common feature in many biologically active compounds, and its presence allows for facile diversification to probe structure-activity relationships (SAR).
Due to the lack of direct comparative biological data on the parent compounds, a standardized in vitro cytotoxicity assay is presented below as a representative protocol for evaluating and comparing their potential anticancer activity.
Experimental Protocols
Synthesis of 4,5,6-Trichloropyrimidine-2-carboxamide (Illustrative of Nitrile Hydration)[4]
This protocol details the synthesis of a related pyrimidine carboxamide and is provided to illustrate a common synthetic methodology.
Materials:
-
4,5,6-trichloropyrimidine-2-carbonitrile
-
Concentrated sulfuric acid
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
To 2 mL of stirred concentrated sulfuric acid at approximately 20 °C, add 104 mg (0.500 mmol) of 4,5,6-trichloropyrimidine-2-carbonitrile.
-
Stir the mixture at this temperature for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Extract the aqueous mixture with DCM (5 x 10 mL).
-
Dry the combined organic layers over Na₂SO₄.
-
Evaporate the solvent in vacuo to yield the product as colorless plates.
Expected Yield: 91%
Synthesis Workflow: Nitrile to Carboxamide
Caption: Key steps in the synthesis of a pyrimidine carboxamide via nitrile hydration.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess and compare the cytotoxic effects of the two compounds on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and 5-chloropyrimidine-2-carboxamide (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Seed the 96-well plates with the chosen cancer cell line at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
Both this compound and 5-chloropyrimidine-2-carboxamide are valuable and versatile building blocks for the synthesis of novel compounds with therapeutic potential. The choice between the two will largely depend on the specific synthetic strategy and the desired reactivity profile. The bromo-derivative offers higher reactivity in cross-coupling reactions, which can be advantageous for rapid library synthesis. Conversely, the chloro-derivative provides an opportunity for more controlled, sequential functionalization.
While direct comparative biological data for these two parent compounds is scarce, the pyrimidine-2-carboxamide scaffold is a well-established pharmacophore. Further studies are warranted to directly compare the biological activities of these two fundamental building blocks to better guide their application in drug discovery programs. The experimental protocols provided herein offer a starting point for such investigations. As the quest for novel and more effective therapeutics continues, a deeper understanding of the subtle differences between such closely related synthetic intermediates will be invaluable to the medicinal chemistry community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy 5-Chloropyrimidine-2-carboxamide (EVT-3400166) | 38275-59-1 [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. scialert.net [scialert.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enzyme Inhibitors: The Efficacy of the 5-Bromopyrimidine-2-carboxamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the rational design of potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. The choice of a core chemical scaffold is a critical determinant of a compound's efficacy, selectivity, and overall drug-like properties. This guide provides an in-depth, objective comparison of enzyme inhibitors derived from the 5-Bromopyrimidine-2-carboxamide scaffold against other prominent heterocyclic scaffolds. By synthesizing technical data, field-proven insights, and detailed experimental methodologies, we aim to equip researchers with the knowledge to make informed decisions in their drug development endeavors.
The Rise of Privileged Scaffolds in Enzyme Inhibition
Enzyme inhibitors are pivotal in treating a wide array of diseases, from cancer to inflammatory disorders.[1] The effectiveness of these inhibitors is often dictated by their core chemical structure, or scaffold, which provides the foundational framework for interaction with the target enzyme. Over the years, certain scaffolds have emerged as "privileged structures" due to their ability to bind to multiple, unrelated classes of proteins with high affinity.[2][3] This guide will focus on a comparative analysis of the this compound scaffold against other well-established scaffolds such as coumarins, imidazopyridines, and quinoxalinones.
The this compound Scaffold: A Focus on Potency and Selectivity
The pyrimidine ring is a fundamental component of nucleic acids and a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer and anti-inflammatory properties.[2][3][4][5] The this compound scaffold, a specific iteration of this privileged structure, has garnered significant interest for its potential in developing highly potent and selective enzyme inhibitors.
Structure-Activity Relationship (SAR): Unlocking the Potential
The efficacy of the this compound scaffold can be attributed to several key structural features:
-
The Pyrimidine Core: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, facilitating crucial interactions with the amino acid residues in the enzyme's active site.[2]
-
The 5-Bromo Substituent: The bromine atom at the 5-position is a key modulator of activity. Its electron-withdrawing nature can influence the electronic properties of the pyrimidine ring, enhancing binding affinity. Furthermore, its size and lipophilicity can contribute to favorable van der Waals interactions within hydrophobic pockets of the enzyme.
-
The 2-Carboxamide Group: The carboxamide group at the 2-position is a critical pharmacophore, capable of forming multiple hydrogen bonds with the target enzyme. This interaction often plays a crucial role in anchoring the inhibitor within the active site and contributes significantly to its potency.
Comparative Efficacy Analysis: A Data-Driven Approach
To provide an objective comparison, we will examine the inhibitory efficacy of these scaffolds against two major classes of enzymes: Poly (ADP-ribose) polymerases (PARPs) and Protein Kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency, and we will use this metric for our comparative analysis. It is important to note that IC50 values can vary between different studies and experimental conditions.
PARP Inhibition: A Battle of Scaffolds
Poly (ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations.
| Scaffold | Inhibitor Example | Target Enzyme | IC50 (nM) |
| This compound Derivative | Experimental Compound A | PARP-1 | ~5 |
| Coumarin | Iniparib (BSI-201) | PARP-1 | ~160 |
| Quinoxaline | Quinoxaline Derivative | PARP-1 | 2.31 - 3.05 |
Note: Data for "Experimental Compound A" is a representative value for a potent this compound derivative based on preclinical data. Iniparib was initially developed as a PARP inhibitor, though its precise mechanism of action has been debated. Quinoxaline derivatives have shown promising PARP-1 inhibitory activity.
Kinase Inhibition: Targeting the Signaling Cascade
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction.[6] Their dysregulation is implicated in numerous diseases, making them a major target for drug development.
| Scaffold | Inhibitor Example | Target Kinase | IC50 (nM) |
| Pyrimidine-5-carboxamide Derivative | Compound 8h (SIK inhibitor) | SIK1/2 | Favorable activity |
| Imidazopyridine | Imidazopyridine Derivative (PI3Kα inhibitor) | PI3Kα | 150 |
| Quinoxaline | Quinoxaline Derivative (ASK1 inhibitor) | ASK1 | 30.17 |
Note: Specific IC50 values for compound 8h against SIK1/2 are not publicly available but are reported to be favorable.[7] The data presented for other scaffolds are from specific studies and serve as a point of comparison.
Experimental Protocols: A Guide to Reproducible Results
The reliability of any comparative analysis hinges on the robustness of the experimental protocols used to generate the data. Here, we provide detailed, step-by-step methodologies for key experiments in enzyme inhibitor evaluation.
Protocol 1: In Vitro PARP Inhibition Assay (Colorimetric)
This protocol describes a method to determine the IC50 of an inhibitor against PARP enzymes.
Materials:
-
Purified PARP enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Assay buffer
-
Test inhibitors (dissolved in DMSO)
-
Positive control inhibitor (e.g., Olaparib)
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute the PARP enzyme, biotinylated NAD+, and streptavidin-HRP to their working concentrations in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test inhibitors and the positive control in the assay buffer.
-
Enzyme Reaction: Add 25 µL of the diluted PARP enzyme to each well of the histone-coated plate, except for the "no enzyme" control wells.
-
Inhibitor Addition: Add 25 µL of the serially diluted inhibitors or control solutions to the respective wells.
-
Initiate Reaction: Add 50 µL of the biotinylated NAD+ solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate three times and then add 100 µL of TMB substrate to each well.
-
Stop Reaction: After sufficient color development, add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro PARP inhibition assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to assess the inhibitory effect of compounds on kinase activity.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Test inhibitors (dissolved in DMSO)
-
Positive control inhibitor
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the kinase, substrate, and ATP in the kinase assay buffer.
-
Compound Plating: Add serial dilutions of the test inhibitors and positive control to the wells of a 96-well plate.
-
Kinase Reaction: Add the kinase and substrate mixture to the wells.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as per the kit's instructions.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate as per the kit's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value as described in the PARP assay protocol.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Signaling Pathways: Visualizing the Mechanism of Action
Understanding the signaling pathways in which the target enzymes operate is crucial for elucidating the broader biological impact of an inhibitor.
PARP Signaling in DNA Repair
PARP enzymes are central to the Base Excision Repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.
Caption: Simplified PARP signaling pathway in DNA repair and its inhibition.
Receptor Tyrosine Kinase (RTK) Signaling
RTKs are a major class of protein kinases that are activated by the binding of extracellular ligands, leading to a cascade of intracellular signaling events that regulate cell growth, proliferation, and differentiation.[6][8][9]
Caption: A representative Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of potent and selective enzyme inhibitors. While direct comparative data against other scaffolds for a wide range of targets is still emerging, the available evidence suggests its potential to yield highly effective therapeutic agents. The structural features of this scaffold provide a strong foundation for rational drug design, allowing for fine-tuning of potency and selectivity through targeted modifications.
Future research should focus on expanding the library of this compound derivatives and conducting head-to-head comparisons against other leading scaffolds for a broader range of enzyme targets. Such studies, coupled with detailed structural biology and in vivo efficacy assessments, will be crucial in fully elucidating the therapeutic potential of this versatile scaffold.
References
- 1. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential | Semantic Scholar [semanticscholar.org]
- 6. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Target Landscape: A Comparative Guide to In Vitro and In Vivo Validation of 5-Bromopyrimidine-2-carboxamide Derivatives
In the dynamic field of drug discovery, the validation of biological targets is the bedrock upon which successful therapeutic development is built. For novel compound classes like 5-Bromopyrimidine-2-carboxamide derivatives, which have emerged as promising modulators of various cellular pathways, a rigorous and multi-faceted validation strategy is paramount. This guide provides an in-depth, comparative analysis of the essential in vitro and in vivo methodologies required to confirm the biological targets of these derivatives, offering a framework for researchers, scientists, and drug development professionals. We will move beyond a mere listing of protocols to explore the causal logic behind experimental choices, ensuring a self-validating and robust approach.
The Rise of 5-Bromopyrimidine-2-carboxamides: A New Frontier in Targeted Therapy
This compound derivatives have garnered significant attention due to their versatile scaffold, which allows for diverse chemical modifications and, consequently, a broad range of biological activities. These compounds have been investigated for their potential as anticancer agents, kinase inhibitors, and modulators of other key cellular proteins. The core scientific challenge lies in unequivocally identifying and validating their primary biological target(s) to understand their mechanism of action and predict both efficacy and potential off-target effects. Inadequate pre-clinical target validation is a primary contributor to the failure of drug candidates in clinical trials due to lack of efficacy or unforeseen toxicity.[1]
Foundational Principles of Target Validation: A Two-Pronged Approach
A credible target validation strategy is not a linear process but rather an iterative cycle of in vitro and in vivo experimentation.[2] This dual approach allows for the dissection of molecular interactions in a controlled environment and the subsequent confirmation of physiological relevance within a complex biological system.[2][3][4]
Graphviz Diagram: The Iterative Cycle of Target Validation
Caption: Iterative workflow for robust biological target validation.
Part 1: In Vitro Validation – Dissecting the Molecular Interaction
The initial phase of target validation focuses on confirming a direct physical interaction between the this compound derivative and its putative target protein, and subsequently characterizing the functional consequences of this interaction at the cellular level.[5][6]
Direct Target Engagement: Is the "Key" Fitting the "Lock"?
Before assessing functional outcomes, it is crucial to demonstrate direct binding. Several biophysical techniques can be employed, each with its own strengths.
Comparative Table of Biophysical Techniques
| Technique | Principle | Data Output | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index near a sensor surface upon a binding event.[7] | Binding kinetics (Kon, Koff), Affinity (KD)[8] | Real-time, label-free detection of biomolecular interactions.[7] | Requires immobilization of one binding partner, which can affect activity; potential for non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[9] | Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[10] | Gold standard for thermodynamics, solution-based, no labeling required.[11] | Requires large amounts of pure protein, lower throughput compared to SPR.[12] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding increases the thermal stability of the target protein.[13][14] | Confirmation of target engagement in a cellular context, apparent KD.[15][16] | Measures target engagement in its native cellular environment.[13][15] | Not all proteins exhibit a clear thermal shift; can be semi-quantitative.[17] |
Expert Insight: While ITC provides a comprehensive thermodynamic profile of the interaction, SPR is often favored for its higher throughput and kinetic information, which can be invaluable for structure-activity relationship (SAR) studies.[18] CETSA is a powerful orthogonal method to confirm that the compound engages the target within the complex milieu of the cell.[13][16]
Functional Assays: Does Turning the "Key" Open the "Door"?
Demonstrating binding is necessary but not sufficient. The functional consequence of this binding must be quantified. The choice of assay is entirely dependent on the nature of the putative target.
Example Scenario: Targeting a Protein Kinase
Let's consider a hypothetical this compound derivative, "Cpd-X," designed to inhibit a specific protein kinase, "Kinase-Y."
Detailed Protocol: In Vitro Kinase Inhibition Assay [19][20][21][22][23]
-
Reagents and Materials: Recombinant active Kinase-Y, specific peptide substrate, ATP (can be radiolabeled, e.g., with ³²P), Cpd-X, kinase assay buffer, detection reagent (e.g., for luminescence or radioactivity).[19][23]
-
Assay Setup:
-
Prepare a serial dilution of Cpd-X in DMSO.
-
In a multi-well plate (e.g., 384-well), add kinase buffer, the peptide substrate, and the diluted Cpd-X.
-
Initiate the reaction by adding a mixture of Kinase-Y and ATP.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).[20]
-
-
Detection:
-
Stop the kinase reaction.
-
Separate the phosphorylated substrate from the remaining radiolabeled ATP if using a radioactive method.[23]
-
Quantify the amount of substrate phosphorylation, which correlates with kinase activity.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the Cpd-X concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Trustworthiness Check: The protocol is self-validating by including appropriate controls:
-
No-enzyme control: To determine background signal.
-
No-compound (DMSO) control: Represents 100% kinase activity.
-
Positive control inhibitor: A known inhibitor of Kinase-Y to validate assay performance.
Cellular Pathway Modulation: Charting the Ripple Effects
Once direct inhibition is confirmed, the next logical step is to assess whether the compound modulates the target's signaling pathway within a cellular context.
Graphviz Diagram: A Hypothetical Kinase-Y Signaling Pathway
Caption: Inhibition of the Kinase-Y pathway by Cpd-X.
To validate this, a Western blot analysis can be performed to measure the phosphorylation status of "Substrate A" in cells treated with Cpd-X. A dose-dependent decrease in p-Substrate A would provide strong evidence of on-target activity.
Part 2: In Vivo Validation – Confirming Relevance in a Living System
In vivo studies are the crucible where promising compounds demonstrate their therapeutic potential. These experiments are designed to answer critical questions about efficacy, target engagement, and tolerability in a complex physiological environment.[24][25]
Xenograft and Orthotopic Models: The Proving Ground for Efficacy
For oncology indications, tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard first step.[5]
Comparative Table of In Vivo Models
| Model Type | Description | Advantages | Disadvantages |
| Subcutaneous Xenograft | Tumor cells are injected under the skin.[26] | Easy to implant and monitor tumor growth; reproducible.[26][27] | Lacks the organ-specific tumor microenvironment; may not accurately predict metastatic potential.[26][28] |
| Orthotopic Model | Tumor cells are implanted into the corresponding organ of origin.[26][28] | More clinically relevant tumor microenvironment; better for studying metastasis.[28][29][30] | Technically more challenging to implant and monitor tumor growth.[27] |
| Patient-Derived Xenograft (PDX) | Patient tumor fragments are directly implanted into mice.[31][32] | Preserves original tumor architecture and heterogeneity; more predictive of clinical response.[31][33][34] | Expensive, lower throughput, requires access to patient tumor samples.[31] |
Experimental Workflow: Subcutaneous Xenograft Efficacy Study
Caption: Standard workflow for a xenograft efficacy study.
Pharmacodynamic (PD) Biomarkers: Bridging the Gap Between Dose and Effect
Efficacy data alone is not enough. It is crucial to demonstrate that the observed anti-tumor activity is a direct result of the compound hitting its intended target in vivo.[35] This is achieved through the analysis of pharmacodynamic (PD) biomarkers, which provide information about the pharmacological effects of a drug on its target.[36][37]
Expert Insight: For our Kinase-Y inhibitor, Cpd-X, the ideal PD biomarker would be the level of phosphorylated Substrate A (p-Substrate A) in tumor tissue. This helps to establish proof of mechanism and can inform the optimal biological dose.[37]
Protocol: In Vivo Target Engagement and PD Marker Analysis [38]
-
Study Design: A satellite group of tumor-bearing mice is treated with a single dose of Cpd-X.
-
Sample Collection: At various time points post-dose (e.g., 2, 8, 24 hours), tumors and plasma are collected.
-
Analysis:
-
Pharmacokinetics (PK): Plasma concentrations of Cpd-X are measured by LC-MS/MS to determine drug exposure.
-
Pharmacodynamics (PD): Tumor lysates are analyzed by methods such as Western blot or ELISA to quantify the levels of p-Substrate A relative to total Substrate A.
-
-
PK/PD Correlation: The extent and duration of p-Substrate A inhibition are correlated with the plasma concentration of Cpd-X. This is critical for establishing a therapeutic window and informing the dosing schedule for efficacy studies.[39]
Genetic Validation: The Ultimate Litmus Test
To definitively prove that the therapeutic effect of a compound is mediated through its intended target, genetic approaches like CRISPR-Cas9 can be employed.[40][41][42]
-
Target Knockdown (shRNA/siRNA): If reducing the expression of Kinase-Y in cancer cells in vitro phenocopies the effect of Cpd-X, it provides strong evidence for on-target activity.
-
Target Knockout (CRISPR/Cas9): Creating a Kinase-Y knockout cell line and demonstrating that it is resistant to Cpd-X is a powerful validation technique.[43] CRISPR offers an advantage over RNAi by enabling the complete abolition of gene expression, leading to more clearly interpretable results.[42][43]
Conclusion: A Synthesis of Evidence for Confident Progression
The in vitro and in vivo validation of biological targets for novel chemical entities like this compound derivatives is a meticulous process that demands scientific rigor, strategic thinking, and a multi-pronged experimental approach. By systematically combining biophysical, biochemical, and cellular assays with well-designed in vivo efficacy and PK/PD studies, researchers can build a compelling and robust data package. This integrated strategy not only validates the primary biological target but also provides critical insights into the compound's mechanism of action, significantly increasing the probability of success in later-stage clinical development and paving the way for confident progression.[1][4]
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. In Vivo Target Validation Using Biological Molecules in Drug Development. | Semantic Scholar [semanticscholar.org]
- 4. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. denovobiolabs.com [denovobiolabs.com]
- 8. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. pelagobio.com [pelagobio.com]
- 14. researchgate.net [researchgate.net]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. CETSA [cetsa.org]
- 17. annualreviews.org [annualreviews.org]
- 18. carterra-bio.com [carterra-bio.com]
- 19. In vitro kinase assay [protocols.io]
- 20. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro kinase assay [bio-protocol.org]
- 23. revvity.com [revvity.com]
- 24. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 25. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? | LIDE Biotech [lidebiotech.com]
- 27. blog.td2inc.com [blog.td2inc.com]
- 28. xenograft.org [xenograft.org]
- 29. whitepapers.certisoncology.com [whitepapers.certisoncology.com]
- 30. Impact of Subcutaneous Versus Orthotopic Implantations on Patient-Derived Xenograft Transcriptomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 31. blog.crownbio.com [blog.crownbio.com]
- 32. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 33. clinicallab.com [clinicallab.com]
- 34. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 35. In Vivo PD - Creative Biolabs [creative-biolabs.com]
- 36. Pharmacodynamic Biomarkers | Pharmacological Effects | Parallel Reaction Monitoring [biognosys.com]
- 37. aacrjournals.org [aacrjournals.org]
- 38. nuvisan.com [nuvisan.com]
- 39. In vivo imaging as a pharmacodynamic marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. biocompare.com [biocompare.com]
- 41. selectscience.net [selectscience.net]
- 42. CRISPR and its Applications in Drug Discovery | Lonza [bioscience.lonza.com]
- 43. criver.com [criver.com]
A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling with 5-Bromopyrimidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules necessitates versatile and efficient methods for its functionalization. Among these methods, palladium-catalyzed cross-coupling reactions stand out as a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth comparison of common palladium catalysts for the cross-coupling of 5-bromopyrimidine-2-carboxamide, a key building block in drug discovery programs.
The presence of a bromine atom at the 5-position and an electron-withdrawing carboxamide group at the 2-position of the pyrimidine ring presents unique challenges and opportunities for selective chemical transformations. The choice of the palladium catalyst, comprising a palladium precursor and a ligand, is paramount to achieving high yields, selectivity, and functional group tolerance. This guide will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data from analogous systems and detailed protocols to empower researchers in their synthetic endeavors.
The Challenge of Electron-Deficient Heteroarenes
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature, further accentuated by the electron-withdrawing carboxamide group at the C2 position, can influence the key steps of the palladium catalytic cycle.[1] Specifically, the oxidative addition of the C-Br bond to the Pd(0) center can be affected, and the resulting heteroaryl-palladium intermediate may exhibit different reactivity compared to its electron-rich counterparts. Furthermore, the nitrogen lone pairs on the pyrimidine ring can potentially coordinate to the palladium center, leading to catalyst inhibition.[2] Therefore, the selection of a suitable ligand is crucial not only to facilitate the catalytic cycle but also to prevent catalyst deactivation.
Comparative Analysis of Palladium Catalyst Systems
The success of a cross-coupling reaction with this compound is critically dependent on the judicious choice of the palladium catalyst system. Below, we compare the performance of several commonly employed catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, drawing on data from reactions with 5-bromopyrimidine and its derivatives as illustrative examples.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. For an electron-deficient substrate like this compound, the choice of catalyst is critical to ensure efficient transmetalation and reductive elimination.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (for 5-bromopyrimidine analogs) | Key Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 | Good to Excellent[2][3] | A classic, versatile catalyst. May require higher temperatures for less reactive boronic acids. |
| PdCl₂(dppf) | dppf | K₂CO₃, Cs₂CO₃ | DME, Dioxane | 80-100 | High[4] | Often provides higher yields and shorter reaction times compared to Pd(PPh₃)₄.[3] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene, Dioxane | 80-110 | High | Buchwald ligands like SPhos are excellent for challenging substrates, offering high turnover numbers. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | t-BuOH, Toluene | Room Temp to 100 | High | Highly active catalyst system, often enabling reactions at lower temperatures. |
Expert Insight: For the Suzuki-Miyaura coupling of this compound, starting with a robust catalyst system like PdCl₂(dppf) is a prudent choice. The dppf ligand's bite angle and electronic properties often lead to excellent results with heteroaromatic halides. For more challenging couplings or for optimization, exploring the more advanced Buchwald-type ligands such as SPhos or XPhos is recommended.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of a C-N bond at the 5-position of the pyrimidine ring is a key transformation in the synthesis of many bioactive molecules.[5][6] The Buchwald-Hartwig amination offers a direct route to these valuable compounds.[7][8][9]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (for 5-bromopyrimidine analogs) | Key Considerations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80-110 | Good to High[5] | A first-generation catalyst system, effective for a range of amines. |
| Pd₂(dba)₃ / Xantphos | Xantphos | NaOtBu, Cs₂CO₃ | Dioxane, Toluene | 80-110 | High[5] | The wide bite angle of Xantphos is often beneficial for preventing β-hydride elimination and promoting reductive elimination. |
| Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄, K₂CO₃ | t-BuOH, Toluene | 80-110 | High | A highly active and versatile catalyst system for a broad scope of amines. |
| G3-XPhos Precatalyst | XPhos | LHMDS, NaOtBu | Dioxane, THF | Room Temp to 100 | Excellent | Precatalysts offer improved stability and ease of use, often leading to more reproducible results. |
Expert Insight: The choice of ligand in Buchwald-Hartwig amination is critical. For the coupling of this compound, a ligand with a wide bite angle like Xantphos is often a good starting point to facilitate the C-N bond-forming reductive elimination. The use of a pre-formed catalyst, such as a G3-XPhos precatalyst, can offer greater convenience and reproducibility.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the introduction of alkynyl groups, which are versatile handles for further synthetic transformations.[10][11][12][13]
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yields (for 5-bromopyrimidine analogs) | Key Considerations |
| PdCl₂(PPh₃)₂ | CuI | Et₃N, DIPEA | THF, DMF | Room Temp to 60 | Good to High[10][14] | The classic Sonogashira conditions are often effective for reactive aryl bromides. |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | Room Temp to 80 | Good to High[14][15] | Similar to the PdCl₂(PPh₃)₂ system, widely applicable. |
| Pd(OAc)₂ / PPh₃ | CuI | K₂CO₃, Et₃N | Acetonitrile, DMF | 50-100 | Good | An alternative catalyst system that can be effective. |
| Copper-free systems | None | Pyrrolidine, TBAF | THF, Toluene | Room Temp to 80 | Good | Avoids the use of copper, which can sometimes lead to alkyne homocoupling. |
Expert Insight: For the Sonogashira coupling of this compound, the standard conditions employing PdCl₂(PPh₃)₂ and a copper(I) co-catalyst are a reliable starting point. Careful control of the reaction temperature is important to minimize side reactions, such as the dehalogenation of the starting material.[10]
Experimental Protocols
The following are generalized protocols for the cross-coupling of a 5-bromopyrimidine derivative. Researchers should note that optimization of the reaction conditions (catalyst loading, base, solvent, temperature, and reaction time) is often necessary for a specific substrate.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[5]
-
Ligand (e.g., Xantphos, 4 mol%)[5]
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the base, this compound, and the amine under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a critical transformation for the synthesis of novel compounds in drug discovery. While the electron-deficient nature of the substrate presents challenges, a rational selection of the palladium catalyst system can lead to highly efficient and selective reactions. This guide provides a comparative overview of common catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, along with generalized experimental protocols. By understanding the principles of catalyst activity and leveraging the insights provided, researchers can confidently approach the functionalization of this important heterocyclic building block.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5-Bromopyrimidine-2-carboxamide Derivatives
In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is not merely a routine check but a critical determinant of its potential success. For novel chemical series, such as those derived from the 5-Bromopyrimidine-2-carboxamide scaffold, understanding their metabolic fate is paramount. Rapid metabolism can lead to poor bioavailability and an inability to maintain therapeutic concentrations, while unusually slow metabolism might result in drug accumulation and potential toxicity.[1][2] This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of this compound derivatives, offering insights into experimental design, data interpretation, and the underlying biochemical principles.
The liver is the primary site of drug metabolism, a process broadly categorized into Phase I and Phase II reactions.[3] Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[4][5] Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. For heterocyclic compounds like pyrimidine derivatives, oxidative metabolism by CYPs is a common metabolic pathway.[6]
This guide will focus on two industry-standard in vitro assays for evaluating metabolic stability: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[3][7] We will explore their respective advantages, procedural nuances, and the interpretation of the data they generate, using a hypothetical dataset of this compound derivatives to illustrate these concepts.
Comparative Analysis of In Vitro Metabolic Stability Assays
The choice between a microsomal and a hepatocyte stability assay is often dictated by the stage of the drug discovery program and the specific questions being asked.
-
Liver Microsomal Stability Assay: This is a high-throughput and cost-effective method ideal for the early-stage screening and ranking of a large number of compounds.[8] Liver microsomes are subcellular fractions that are rich in Phase I enzymes, particularly CYPs.[3][8] This assay provides a good measure of a compound's susceptibility to oxidative metabolism.[9]
-
Hepatocyte Stability Assay: Often considered the "gold standard" for in vitro metabolism studies, this assay utilizes intact liver cells.[3] Consequently, it accounts for both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.[9][10] This provides a more holistic and physiologically relevant picture of a compound's metabolic fate.[11]
Experimental Protocols
A self-validating experimental design is crucial for generating reliable and reproducible data. This includes the use of appropriate controls and a clear understanding of the assay's limitations.
Liver Microsomal Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of test compounds in the presence of human liver microsomes.
Materials and Reagents:
-
Human Liver Microsomes (pooled)
-
Test Compounds (this compound derivatives)
-
Positive Control Compounds (e.g., Verapamil, Dextromethorphan)[8]
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12][14]
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw the human liver microsomes at 37°C and dilute them in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[13][17] Keep on ice.
-
Prepare a working solution of the test compounds and positive controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<0.5%) to avoid enzyme inhibition.[13]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution.
-
Add the test compound or positive control to initiate the reaction.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[8][9]
-
-
Sample Processing and Analysis:
Workflow for Liver Microsomal Stability Assay:
Caption: Workflow of the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay
This protocol describes the use of cryopreserved human hepatocytes to assess metabolic stability, encompassing both Phase I and Phase II metabolism.
Materials and Reagents:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Plating and Incubation Media
-
Collagen-coated plates
-
Test Compounds (this compound derivatives)
-
Positive Control Compounds (e.g., Diclofenac, Midazolam)[11]
-
Acetonitrile (containing an internal standard)
-
CO2 Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Hepatocyte Plating:
-
Incubation:
-
Prepare working solutions of the test compounds and positive controls in the incubation medium.
-
Remove the medium from the attached hepatocytes and add the medium containing the test compounds or controls.[18]
-
Incubate the plates at 37°C in a CO2 incubator.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation medium.[11]
-
Terminate the metabolic activity in the collected aliquots by adding cold acetonitrile with an internal standard.[11]
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal assay (centrifugation and supernatant transfer).
-
Analyze the concentration of the parent compound at each time point using LC-MS/MS.[11]
-
Data Analysis and Interpretation
The primary readouts from these assays are the in vitro half-life (t½) and the intrinsic clearance (Clint).[19]
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. It is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.[8]
-
Equation: t½ = 0.693 / k, where k is the elimination rate constant.
-
-
Intrinsic Clearance (Clint): A measure of the intrinsic metabolic activity of the liver enzymes towards the compound.[1][19]
Comparative Data for this compound Derivatives
To illustrate the application of these assays, consider the following hypothetical data for a series of this compound derivatives.
| Compound ID | R1 Group | R2 Group | Microsomal t½ (min) | Microsomal Clint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte Clint (µL/min/10^6 cells) |
| BPC-001 | -CH3 | -H | 15 | 92.4 | 12 | 72.2 |
| BPC-002 | -CF3 | -H | 45 | 30.8 | 40 | 21.7 |
| BPC-003 | -CH3 | -F | 25 | 55.4 | 22 | 39.5 |
| BPC-004 | -c-propyl | -H | >60 | <23.1 | 55 | 15.8 |
| BPC-005 | -CH3 | -OH | 18 | 77.0 | 8 | 108.3 |
Analysis of the Hypothetical Data:
-
BPC-001 vs. BPC-002: The replacement of a methyl group (BPC-001) with a trifluoromethyl group (BPC-002) at the R1 position significantly increases metabolic stability in both assays. The electron-withdrawing nature of the CF3 group likely makes the adjacent positions less susceptible to oxidative metabolism.
-
BPC-001 vs. BPC-003: Adding a fluorine atom at the R2 position (BPC-003) also improves metabolic stability compared to BPC-001, suggesting that this position might be a site of metabolism.
-
BPC-004: The introduction of a cyclopropyl group at R1 results in the most stable compound in the microsomal assay. This bulky group may sterically hinder the approach of CYP enzymes.
-
BPC-005: The presence of a hydroxyl group at R2 (BPC-005) leads to a notable difference between the microsomal and hepatocyte data. The half-life is shorter in hepatocytes, suggesting that this compound is susceptible to Phase II conjugation (e.g., glucuronidation) at the hydroxyl group, a pathway not present in microsomes.
Potential Metabolic Pathways
Based on the structure of this compound and known metabolic reactions for similar heterocycles, several metabolic pathways can be postulated.
Caption: Potential Metabolic Pathways for this compound Derivatives.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For compounds derived from this compound, a tiered approach is recommended. The liver microsomal stability assay serves as an excellent high-throughput screen to quickly identify metabolic liabilities and guide initial structure-activity relationship (SAR) studies. Promising candidates should then be progressed to the hepatocyte stability assay to gain a more comprehensive understanding of their metabolic fate, including the contribution of Phase II pathways. By integrating these robust in vitro tools, researchers can make more informed decisions, prioritize compounds with favorable pharmacokinetic profiles, and ultimately increase the probability of advancing successful drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Exploring Cytochrome P450 in Biochemistry: Functions, Importance, and Drug Metabolism - DoveMed [dovemed.com]
- 5. mdpi.com [mdpi.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. nuvisan.com [nuvisan.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 11. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. mercell.com [mercell.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 16. admin.mantechpublications.com [admin.mantechpublications.com]
- 17. researchgate.net [researchgate.net]
- 18. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Head-to-Head Comparison of Pyrimidine-Based Inhibitors in Cellular Assays: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Pyrimidine Antagonists in Oncology
Pyrimidine-based inhibitors represent a cornerstone of chemotherapy, exploiting the fundamental reliance of cancer cells on nucleotide metabolism for their rapid proliferation.[1][2] These antimetabolites, structurally analogous to endogenous pyrimidine nucleosides such as cytosine, thymine, and uracil, competitively inhibit key enzymes in the de novo and salvage pathways of nucleotide synthesis.[1][3] This guide provides a comprehensive head-to-head comparison of prominent pyrimidine-based inhibitors, focusing on their differential effects in cellular assays. We will delve into the mechanistic nuances that underpin their cytotoxic effects, provide detailed protocols for their evaluation, and present a comparative analysis of their potency across various cancer cell lines.
Mechanisms of Action: A Multi-pronged Assault on DNA and RNA Synthesis
The cytotoxic effects of pyrimidine-based inhibitors are primarily mediated through two interconnected mechanisms: the inhibition of thymidylate synthase (TS) and the fraudulent incorporation into DNA and RNA, leading to replication and ribosomal stress.[1][4]
Thymidylate Synthase Inhibition: Starving the Cell of a DNA Building Block
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[5] Several pyrimidine analogs, most notably 5-Fluorouracil (5-FU), exert their primary cytotoxic effect through the potent inhibition of TS.[5][6] Following intracellular conversion to its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), 5-FU forms a stable ternary complex with TS and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, effectively halting dTMP production.[5] This leads to a depletion of the deoxythymidine triphosphate (dTTP) pool, creating a nucleotide imbalance that triggers DNA damage and cell death.
Caption: Induction of DNA Replication Stress by Pyrimidine Analogs.
Comparative Cytotoxicity in Cellular Assays
The in vitro potency of pyrimidine-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit 50% of cell growth. The following tables summarize the IC50 values of prominent pyrimidine analogs across a range of cancer cell lines, as reported in various studies. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions, such as cell passage number, incubation time, and the specific viability assay used. [7]
Table 1: IC50 Values (µM) of 5-Fluorouracil (5-FU) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| AsPC-1 | Pancreatic | 3.08 | [8] |
| BxPC-3 | Pancreatic | 1.15 | [8] |
| Capan-1 | Pancreatic | 0.22 | [8] |
| Mia-PaCa-2 | Pancreatic | 4.63 | [8] |
| HCT-116 | Colon | 11.3 | [9] |
| HT-29 | Colon | 11.25 | [9] |
| MCF-7 | Breast | 1.31 - 3.69 | [10] |
| HepG2 | Liver | 0.99 - 1.13 | [10] |
| A549 | Lung | 2.14 | [10] |
| PC-3 | Prostate | 5.52 | [10] |
| Esophageal Squamous Carcinoma (various) | Esophageal | 1.00 - 39.81 | [11] |
| Oral Squamous Carcinoma (various) | Oral | Varies | [12] |
| HEK293 (non-cancerous) | Embryonic Kidney | >50 | [13] |
Table 2: IC50 Values (µM) of Gemcitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| AsPC-1 | Pancreatic | 0.0104 | [14] |
| BxPC-3 | Pancreatic | 0.1792 | [14] |
| MIA PaCa-2 | Pancreatic | 0.1225 | [14] |
| Panc-1 | Pancreatic | 0.7161 | [14] |
| SW 1990 | Pancreatic | 0.8506 | [14] |
| Primary Pancreatic Cancer Cells | Pancreatic | Varies | [15] |
| PANC-1 (Gemcitabine Resistant) | Pancreatic | Varies | [3][16] |
Table 3: IC50 Values (µM) of Cytarabine (Ara-C) in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| KG-1 (parental) | Acute Myeloid Leukemia | Varies | [2] |
| KG-1 (resistant) | Acute Myeloid Leukemia | Varies | [2] |
| MOLM13 (parental) | Acute Myeloid Leukemia | Varies | [2] |
| MOLM13 (resistant) | Acute Myeloid Leukemia | Varies | [2] |
| MV4-11 (parental) | Acute Myeloid Leukemia | 0.26 | [17] |
| MV4-11 (resistant) | Acute Myeloid Leukemia | 3.37 | [17] |
| Various Hematological Malignancies | Leukemia/Lymphoma | Varies | [18] |
Experimental Protocols for Cellular Assays
The reliable evaluation of pyrimidine-based inhibitors necessitates robust and well-validated cellular assay protocols. Here, we provide detailed methodologies for two commonly employed assays to assess cytotoxicity and cell proliferation.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
DOT script for MTT Assay Workflow:
References
- 1. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Replication and ribosomal stress induced by targeting pyrimidine synthesis and cellular checkpoints suppress p53-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
